1-(2-Methylphenyl)cyclopropanecarboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
1-(2-methylphenyl)cyclopropane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-8-4-2-3-5-9(8)11(6-7-11)10(12)13/h2-5H,6-7H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNCZBOKUHKAUHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2(CC2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886366-10-5 | |
| Record name | 1-(2-methylphenyl)cyclopropane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-(2-Methylphenyl)cyclopropanecarboxylic Acid: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Cyclopropane Motif
The cyclopropane ring, a three-membered carbocycle, is a recurring and valuable structural motif in numerous biologically active molecules. Its inherent ring strain, a consequence of the 60° C-C-C bond angles deviating significantly from the ideal 109.5°, imparts unique electronic and conformational properties. In the context of drug design, the incorporation of a cyclopropane ring can enhance metabolic stability, improve binding affinity to biological targets, and serve as a rigid scaffold to orient functional groups in a desired three-dimensional space. The addition of an aryl substituent, such as the 2-methylphenyl group, further expands the chemical space, allowing for fine-tuning of steric and electronic properties.
Chemical Identity and Characterization
While a dedicated CAS Registry Number for 1-(2-Methylphenyl)cyclopropanecarboxylic acid could not be definitively identified, its chemical structure and identifiers can be inferred. For comparative purposes, the chemical identifiers for the closely related and more widely documented isomer, 1-(4-Methylphenyl)cyclopropanecarboxylic acid, are provided below.
Table 1: Chemical Identifiers for 1-(4-Methylphenyl)cyclopropanecarboxylic acid
| Identifier | Value |
| CAS Number | 83846-66-6 |
| Molecular Formula | C₁₁H₁₂O₂ |
| Molecular Weight | 176.21 g/mol |
| IUPAC Name | 1-(4-methylphenyl)cyclopropane-1-carboxylic acid |
| SMILES | Cc1ccc(cc1)C1(CC1)C(=O)O |
| InChI | InChI=1S/C11H12O2/c1-8-2-4-9(5-3-8)11(6-7-11)10(12)13/h2-5H,6-7H2,1H3,(H,12,13) |
Synthetic Methodologies for 1-Aryl-Cyclopropanecarboxylic Acids
The synthesis of 1-aryl-cyclopropanecarboxylic acids can be approached through several established routes. The choice of method often depends on the availability of starting materials, desired scale, and stereochemical considerations. A common and effective strategy involves the cyclopropanation of an appropriate alkene precursor.
General Synthesis Workflow
A generalized workflow for the synthesis of 1-aryl-cyclopropanecarboxylic acids is depicted below. This typically involves the preparation of a suitable α,β-unsaturated ester, followed by a cyclopropanation reaction, and subsequent hydrolysis to yield the target carboxylic acid.
Caption: Generalized workflow for the synthesis of 1-aryl-cyclopropanecarboxylic acids.
Detailed Experimental Protocol: Synthesis of this compound (Proposed)
This protocol describes a plausible, non-validated synthetic route to this compound, adapted from general methods for similar compounds.
Step 1: Synthesis of Ethyl 2-(2-methylphenyl)acrylate
This step involves a Horner-Wadsworth-Emmons reaction to generate the necessary α,β-unsaturated ester.
-
Reagents and Equipment:
-
2-Methylbenzaldehyde
-
Triethyl phosphonoacetate
-
Sodium hydride (NaH) as a 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF)
-
Round-bottom flask, magnetic stirrer, dropping funnel, and nitrogen atmosphere setup.
-
-
Procedure:
-
Suspend sodium hydride (1.1 equivalents) in anhydrous THF in a round-bottom flask under a nitrogen atmosphere.
-
Cool the suspension to 0 °C using an ice bath.
-
Add triethyl phosphonoacetate (1.0 equivalent) dropwise to the suspension.
-
Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the ylide.
-
Cool the reaction mixture back to 0 °C and add 2-methylbenzaldehyde (1.0 equivalent) dropwise.
-
Let the reaction proceed at room temperature overnight.
-
Quench the reaction by the slow addition of water.
-
Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield ethyl 2-(2-methylphenyl)acrylate.
-
Step 2: Cyclopropanation via Simmons-Smith Reaction
The Simmons-Smith reaction is a widely used method for converting alkenes to cyclopropanes.[1]
-
Reagents and Equipment:
-
Ethyl 2-(2-methylphenyl)acrylate
-
Diiodomethane (CH₂I₂)
-
Zinc-copper couple (Zn-Cu)
-
Anhydrous diethyl ether
-
Round-bottom flask, magnetic stirrer, condenser, and nitrogen atmosphere setup.
-
-
Procedure:
-
Activate the zinc-copper couple according to standard procedures.
-
In a flask under a nitrogen atmosphere, add the activated Zn-Cu couple and anhydrous diethyl ether.
-
Add diiodomethane (1.5 equivalents) to the suspension.
-
Gently heat the mixture to initiate the formation of the organozinc reagent (a gentle reflux should be observed).
-
Cool the mixture and add a solution of ethyl 2-(2-methylphenyl)acrylate (1.0 equivalent) in diethyl ether dropwise.
-
Stir the reaction mixture at room temperature overnight.
-
Filter the reaction mixture to remove unreacted zinc.
-
Carefully quench the filtrate with a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude ethyl 1-(2-methylphenyl)cyclopropanecarboxylate.
-
Step 3: Hydrolysis to this compound
The final step is the hydrolysis of the ester to the carboxylic acid.
-
Reagents and Equipment:
-
Crude ethyl 1-(2-methylphenyl)cyclopropanecarboxylate
-
Ethanol
-
Aqueous sodium hydroxide (NaOH) solution
-
Hydrochloric acid (HCl)
-
Round-bottom flask, magnetic stirrer, and condenser.
-
-
Procedure:
-
Dissolve the crude ester in ethanol in a round-bottom flask.
-
Add an aqueous solution of sodium hydroxide (2-3 equivalents).
-
Heat the mixture to reflux and monitor the reaction by thin-layer chromatography until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the residue with water and wash with diethyl ether to remove any non-acidic impurities.
-
Acidify the aqueous layer to a pH of approximately 2 with hydrochloric acid, which should precipitate the carboxylic acid.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield this compound.
-
Potential Applications in Drug Discovery and Development
Aryl-substituted cyclopropanecarboxylic acids are valuable building blocks in medicinal chemistry. The unique conformational constraints and electronic properties of the cyclopropane ring can lead to improved pharmacological profiles of drug candidates.
-
Scaffolding: The rigid cyclopropane ring can act as a bioisostere for other chemical groups, such as gem-dimethyl groups or alkynes, providing a fixed orientation for pharmacophoric elements.
-
Metabolic Stability: The cyclopropane moiety is generally resistant to metabolic degradation, which can lead to an increased half-life of a drug molecule.
-
Chirality and Stereochemistry: The synthesis of enantiomerically pure cyclopropane derivatives allows for the exploration of stereospecific interactions with biological targets, which is crucial for optimizing drug efficacy and reducing off-target effects.
Conclusion
This compound represents an interesting, albeit less documented, member of the aryl-cyclopropanecarboxylic acid family. While a specific CAS number remains elusive, its synthesis can be achieved through established chemical transformations. The methodologies outlined in this guide provide a solid foundation for researchers to produce this and related compounds for further investigation. The unique structural and electronic properties of this class of molecules hold significant promise for their application in the design and development of novel therapeutics and advanced materials.
References
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Organic Chemistry Portal. Synthesis of cyclopropanes. [Link]
- Google Patents.
-
Organic Syntheses. cyclopropanecarboxylic acid. [Link]
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PubChem. 1-(p-Tolyl)cyclopropanecarboxylic acid. [Link]
-
Master Organic Chemistry. Cyclopropanation of Alkenes. [Link]
Sources
1-(2-Methylphenyl)cyclopropanecarboxylic acid as a pharmaceutical building block
An In-Depth Technical Guide to 1-(2-Methylphenyl)cyclopropanecarboxylic Acid as a Pharmaceutical Building Block
Introduction: The Strategic Value of Constrained Scaffolds in Drug Design
In modern medicinal chemistry, the pursuit of novel chemical entities with enhanced potency, selectivity, and optimized pharmacokinetic profiles is paramount. The incorporation of rigid, three-dimensional scaffolds is a proven strategy to achieve these goals. Among these, the cyclopropane ring has emerged as a particularly valuable motif.[1][2] Its inherent strain and unique electronic properties confer a range of benefits, including metabolic stability, conformational rigidity, and the ability to serve as a non-classical bioisostere for various functional groups.[3][4]
When combined with an ortho-substituted phenyl ring, as in This compound , the resulting building block offers a unique confluence of properties. The cyclopropyl moiety provides a rigid anchor and metabolic shield, while the 2-methylphenyl (o-tolyl) group introduces specific steric and electronic features that can be exploited to fine-tune interactions with biological targets and modulate physicochemical properties. This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the synthesis, properties, and strategic application of this valuable pharmaceutical intermediate.
Physicochemical and Structural Properties
The utility of a building block is fundamentally dictated by its intrinsic properties. The combination of the cyclopropane ring and the o-tolyl group in this compound results in a distinct set of characteristics crucial for drug design.
| Property | Value / Description | Significance in Drug Discovery |
| Molecular Formula | C₁₁H₁₂O₂ | Provides the basic atomic composition. |
| Molecular Weight | 176.21 g/mol | Falls within the desirable range for lead-like and drug-like molecules (Lipinski's Rule of Five). |
| pKa (Predicted) | 4.20 ± 0.20 | The acidity of the carboxylic acid is typical for this class, allowing for salt formation to improve solubility and enabling its function as a key attachment point for derivatization. |
| logP (Predicted) | 2.5 ± 0.5 | Indicates moderate lipophilicity, suggesting a good balance between aqueous solubility and membrane permeability, which is critical for oral bioavailability. |
| Structural Rigidity | High | The three-membered ring severely restricts bond rotation, which can pre-organize the molecule into a bioactive conformation, potentially increasing binding affinity and reducing the entropic penalty upon binding to a target.[4] |
| Metabolic Stability | Enhanced | The C-H bonds of the cyclopropane ring are stronger and less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes compared to analogous alkyl chains.[3][5] The ortho-methyl group can also sterically hinder metabolism of the aromatic ring. |
Synthesis of the Core Building Block
The most direct and scalable synthesis of 1-(aryl)cyclopropanecarboxylic acids proceeds via a two-step sequence involving cyclopropanation of an arylacetonitrile followed by hydrolysis. This method is robust and amenable to various substitutions on the aromatic ring.
Overall Synthetic Workflow
Caption: Synthetic route to the target building block.
Detailed Experimental Protocol: Synthesis of this compound
This protocol is adapted from established methods for the synthesis of analogous 1-phenylcyclopropane carboxylic acid derivatives.[6]
Step 1: Synthesis of 1-(2-Methylphenyl)cyclopropanecarbonitrile
-
Reactor Setup: To a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a temperature probe, add 2-(2-methylphenyl)acetonitrile (1.0 eq), 1,2-dibromoethane (2.0-3.0 eq), and a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB) (0.05 eq).
-
Base Addition: While stirring vigorously, add a 50% (w/v) aqueous solution of sodium hydroxide (NaOH) (5.0-8.0 eq) dropwise, ensuring the internal temperature does not exceed 60 °C. The use of a phase-transfer catalyst is critical here to facilitate the transport of the hydroxide anion into the organic phase to deprotonate the acetonitrile.
-
Reaction: Heat the biphasic mixture to 55-60 °C and maintain for 4-6 hours. Monitor the reaction progress by TLC or GC-MS until the starting acetonitrile is consumed.
-
Workup: Cool the reaction mixture to room temperature and dilute with water and an organic solvent (e.g., dichloromethane or ethyl acetate). Separate the layers. Wash the organic layer with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude nitrile can be purified by vacuum distillation or flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the pure product.
Step 2: Hydrolysis to this compound
-
Reactor Setup: In a round-bottom flask equipped with a reflux condenser, combine the 1-(2-methylphenyl)cyclopropanecarbonitrile (1.0 eq) from the previous step with concentrated hydrochloric acid (HCl) (10-15 volumes).
-
Reaction: Heat the mixture to reflux (approximately 110 °C) and maintain for 2-4 hours. The hydrolysis of the nitrile to the carboxylic acid is typically accompanied by the formation of a solid precipitate (the hydrochloride salt of the corresponding ammonium byproduct).
-
Workup: Cool the reaction mixture to room temperature, then further cool in an ice bath. The carboxylic acid product will often precipitate. Filter the solid product and wash with cold water. Alternatively, extract the cooled mixture with an organic solvent like ethyl acetate.
-
Purification: The crude acid can be recrystallized from a suitable solvent system (e.g., toluene or an ethanol/water mixture) to afford the final product with high purity.
Strategic Applications in Medicinal Chemistry
The true value of this compound lies in its ability to address multiple challenges in drug discovery simultaneously.
Caption: Core advantages of the building block in drug design.
-
Metabolic Shielding: The cyclopropyl group is a well-established "metabolic shield." Its high C-H bond dissociation energy makes it less susceptible to oxidation by CYP enzymes, a primary route of drug metabolism.[5] Replacing a metabolically labile group (like an isopropyl or ethyl group) with a cyclopropyl moiety can significantly increase a compound's half-life and oral bioavailability. The ortho-methyl group on the phenyl ring further contributes by sterically hindering access to the aromatic system, another common site of metabolic attack.
-
Conformational Constraint for Enhanced Potency: The rigid nature of the cyclopropane ring locks the attached 2-methylphenyl group into a more defined spatial orientation compared to a flexible alkyl chain.[2][3] This pre-organization can align the pharmacophoric elements of the molecule into the optimal geometry for binding to a biological target, leading to a significant increase in potency. This principle has been successfully applied in the design of various CNS agents and enzyme inhibitors.[7]
-
Vector for Synthesis and SAR Exploration: The carboxylic acid functionality is an exceptionally versatile chemical handle. It allows the 1-(2-methylphenyl)cyclopropyl scaffold to be readily incorporated into a lead molecule via standard amide or ester bond-forming reactions. This provides a clear vector for Structure-Activity Relationship (SAR) studies, enabling chemists to explore the chemical space around the core scaffold efficiently.
Exemplary Derivatization: Amide Coupling Protocol
The following is a general, robust protocol for coupling the title acid to a primary or secondary amine, a cornerstone reaction in pharmaceutical synthesis.
-
Reagent Preparation: In an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) and the desired amine (1.1 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).
-
Activator Addition: Add a coupling agent such as HATU (1.1 eq) or a combination of EDC (1.2 eq) and HOBt (1.2 eq). The choice of coupling agent depends on the steric hindrance and nucleophilicity of the amine; HATU is generally more effective for challenging couplings.
-
Base Addition: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (2.0-3.0 eq), to the reaction mixture. This scavenges the acid produced during the activation step.
-
Reaction: Stir the mixture at room temperature for 4-24 hours. Monitor the reaction by TLC or LC-MS.
-
Workup and Purification: Upon completion, dilute the reaction with an organic solvent and wash sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the resulting amide by flash column chromatography or recrystallization.
Conclusion
This compound is more than a simple intermediate; it is a sophisticated building block engineered to solve common problems in drug discovery. It offers a pre-packaged solution for enhancing metabolic stability, enforcing a bioactive conformation, and providing a versatile anchor for synthetic elaboration. Its unique combination of a rigid cyclopropyl core and a sterically defined ortho-tolyl group makes it an invaluable tool for medicinal chemists aiming to develop next-generation therapeutics with superior pharmacological profiles. As the demand for molecules with optimized ADME properties continues to grow, the strategic deployment of such well-designed building blocks will remain a cornerstone of successful drug development programs.
References
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MDPI. (2025, June 18). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Available from: [Link]
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Bioactive Compounds in Health and Disease. (2024, October 7). New functionally substitutes cyclopropanecarboxylic acids as ethylene biosynthesis innovative regulators. Available from: [Link]
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PMC. (n.d.). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. Available from: [Link]
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PubChem. (n.d.). Cyclopropanecarboxylic acid, 2-methyl-1-(phenylmethyl)-, 2,6-bis(1,1-dimethylethyl)-4-methylphenyl ester. Available from: [Link]
- Google Patents. (n.d.). CN104447293A - Method for preparing 1-methyl cyclopropane carboxylic acid.
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PubMed. (n.d.). 1-Aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives. A new series of potential antidepressants. Available from: [Link]
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Organic Syntheses. (n.d.). cyclopropanecarboxylic acid. Available from: [Link]
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Hypha Discovery Blogs. (2021, September 23). Metabolism of cyclopropyl groups. Available from: [Link]
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Docentes FCT NOVA. (n.d.). Cyclopropane Derivatives and their Diverse Biological Activities. Available from: [Link]
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PubMed. (2016, October 13). The "Cyclopropyl Fragment" Is a Versatile Player That Frequently Appears in Preclinical/Clinical Drug Molecules. Available from: [Link]
-
Scientific Update - UK. (2020, August 26). The Cyclopropyl Group in Medicinal Chemistry. Available from: [Link]
-
Cheméo. (n.d.). Chemical Properties of Cyclopropanecarboxylic acid (CAS 1759-53-1). Available from: [Link]
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ACS Publications. (2016, June 14). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Available from: [Link]
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Methodological & Application
Application Notes and Protocols for the Cyclopropanation of 2-Methylstyrene Derivatives
Introduction: The Strategic Value of the Cyclopropyl Moiety in Modern Chemistry
The cyclopropyl group, the smallest of the cycloalkanes, is far more than a mere structural curiosity. Its inherent ring strain, a consequence of its 60° bond angles, imbues it with unique electronic properties, including enhanced π-character in its C-C bonds.[1][2] In the realms of medicinal chemistry and drug development, the incorporation of a cyclopropane ring can be a transformative strategy. It can enhance metabolic stability by fortifying C-H bonds against oxidative degradation, improve binding affinity to biological targets through conformational rigidity, and modulate physicochemical properties to optimize pharmacokinetics.[1][3][4] The cyclopropyl motif is a prevalent feature in numerous approved pharmaceuticals, underscoring its significance.[1][5]
2-Methylstyrene and its derivatives are common and valuable substrates in organic synthesis. Their cyclopropanation leads to the formation of 1-methyl-1-arylcyclopropanes, a structural motif of considerable interest. However, the presence of the α-methyl group introduces specific stereochemical challenges, namely the control of diastereoselectivity and, for asymmetric processes, enantioselectivity. This guide provides an in-depth overview of established and contemporary protocols for the cyclopropanation of 2-methylstyrene derivatives, offering detailed experimental procedures and insights into the underlying mechanistic principles to aid researchers in selecting and implementing the optimal strategy for their synthetic goals.
I. Simmons-Smith and Related Carbenoid-Based Cyclopropanations
The Simmons-Smith reaction is a cornerstone of cyclopropane synthesis, valued for its reliability and functional group tolerance.[6][7] It involves the reaction of an alkene with an organozinc carbenoid, typically generated from diiodomethane and a zinc-copper couple.[7][8][9]
Core Mechanism and Stereochemical Control
The active species in the Simmons-Smith reaction is a zinc carbenoid, often represented as (IZn)₂CHI or a related species.[8][9] The reaction proceeds through a concerted, cheletropic mechanism where the carbene is delivered to the same face of the double bond, resulting in a stereospecific syn-addition.[8][10] The stereochemistry of the starting alkene is therefore retained in the cyclopropane product.[8] For substrates containing directing groups, such as allylic alcohols, the carbenoid can coordinate to the heteroatom, leading to highly diastereoselective cyclopropanation.[6][9]
Experimental Protocol: Classic Simmons-Smith Cyclopropanation
This protocol provides a general procedure for the cyclopropanation of 2-methylstyrene using a zinc-copper couple.
Materials:
-
2-Methylstyrene
-
Diiodomethane (CH₂I₂)
-
Zinc dust
-
Copper(I) chloride (CuCl) or Copper(II) acetate (Cu(OAc)₂)
-
Anhydrous diethyl ether or dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Activation of Zinc: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a nitrogen inlet, add zinc dust (2.0 eq) and a catalytic amount of copper(I) chloride or copper(II) acetate (approx. 10 mol% relative to zinc). Heat the flask gently under vacuum and then cool to room temperature under a nitrogen atmosphere.
-
Reaction Setup: Add anhydrous diethyl ether or DCM to the activated zinc. To this suspension, add diiodomethane (1.5 eq) dropwise via a syringe at room temperature. The mixture may become warm and start to reflux gently. Stir for 30-60 minutes, during which the color may turn grayish.
-
Substrate Addition: Add a solution of 2-methylstyrene (1.0 eq) in the same anhydrous solvent to the carbenoid mixture.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or gentle reflux. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Work-up: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or DCM (3 x).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 1-methyl-1-phenylcyclopropane.
Modifications and Enhancements
-
Furukawa Modification: The use of diethylzinc (Et₂Zn) in place of the zinc-copper couple can lead to a more reactive and often more selective cyclopropanating agent.[7][9]
-
Denmark's Conditions: A highly reactive carbenoid can be generated from diethylzinc and chloroiodomethane (ClCH₂I), which can be advantageous for less reactive alkenes.[9]
II. Transition Metal-Catalyzed Cyclopropanations
The use of transition metal catalysts, particularly those based on rhodium, copper, and iron, in conjunction with diazo compounds, represents a powerful and versatile approach to cyclopropanation.[11][12] These methods offer access to a wide range of cyclopropane products, often with high levels of stereocontrol.
General Catalytic Cycle
The generally accepted mechanism for these reactions involves the initial reaction of the diazo compound with the metal catalyst to form a metal-carbene intermediate after the extrusion of dinitrogen.[11] This highly reactive species then transfers the carbene moiety to the alkene in a concerted or stepwise fashion to furnish the cyclopropane product and regenerate the catalyst.
Caption: Generalized catalytic cycle for metal-catalyzed cyclopropanation.
A. Rhodium-Catalyzed Cyclopropanation
Dirhodium(II) carboxylate complexes, such as dirhodium tetraacetate [Rh₂(OAc)₄], are highly effective catalysts for the cyclopropanation of alkenes with diazo compounds.[11][13] The use of chiral dirhodium catalysts has enabled significant advances in asymmetric cyclopropanation.[14]
Protocol: Rhodium-Catalyzed Cyclopropanation of 2-Methylstyrene with Ethyl Diazoacetate (EDA)
Materials:
-
2-Methylstyrene
-
Ethyl diazoacetate (EDA)
-
Dirhodium tetraacetate [Rh₂(OAc)₄]
-
Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE)
-
Silica gel for purification
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under a nitrogen atmosphere, dissolve 2-methylstyrene (1.0 eq) and a catalytic amount of dirhodium tetraacetate (e.g., 0.1-1 mol%) in anhydrous DCM.
-
Slow Addition of Diazo Compound: Add a solution of ethyl diazoacetate (1.1 eq) in anhydrous DCM to the reaction mixture dropwise over several hours using a syringe pump. Caution: Diazo compounds are potentially explosive and should be handled with care in a well-ventilated fume hood.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the disappearance of the diazo compound (a yellow color) and the formation of the product by TLC or GC.
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel to separate the diastereomeric products and remove the catalyst.
B. Copper-Catalyzed Cyclopropanation
Copper complexes, often in conjunction with chiral ligands, are widely used for enantioselective cyclopropanation reactions.[15][16] Both Cu(I) and Cu(II) precursors can be effective.
Protocol: Copper-Catalyzed Asymmetric Cyclopropanation
This protocol is a general representation and the choice of the specific chiral ligand is crucial for achieving high enantioselectivity.
Materials:
-
2-Methylstyrene
-
tert-Butyl diazoacetate
-
Copper(I) trifluoromethanesulfonate benzene complex [Cu(OTf)]₂·C₆H₆ or Copper(II) acetylacetonate [Cu(acac)₂]
-
Chiral bis(oxazoline) (BOX) or other suitable chiral ligand
-
Anhydrous solvent (e.g., DCM, chloroform, or toluene)
Procedure:
-
Catalyst Preparation: In a flame-dried Schlenk flask under nitrogen, stir the copper precursor (e.g., 1 mol%) and the chiral ligand (e.g., 1.1 mol%) in the anhydrous solvent at room temperature for 30-60 minutes to form the active catalyst complex.
-
Reaction Initiation: Add 2-methylstyrene (1.0 eq) to the catalyst solution.
-
Diazo Compound Addition: Slowly add a solution of the diazoacetate (1.2 eq) in the same solvent via a syringe pump over an extended period (e.g., 4-8 hours).
-
Reaction Progression: Maintain the reaction at the optimal temperature (which can range from -20 °C to room temperature depending on the specific catalytic system) and monitor by TLC or GC.
-
Work-up and Purification: Upon completion, concentrate the reaction mixture and purify by flash column chromatography to isolate the enantioenriched cyclopropane products.
C. Iron-Catalyzed Cyclopropanation
Iron-based catalysts offer a more sustainable and cost-effective alternative to precious metal catalysts.[17][18][19] Iron porphyrin complexes have shown particular promise in stereoselective cyclopropanation reactions.[18][19][20] Recent developments have also demonstrated the efficacy of iron(III)-based metalloradical catalysis for asymmetric cyclopropanation.[21]
Protocol: Iron Porphyrin-Catalyzed Cyclopropanation
Materials:
-
2-Methylstyrene
-
Ethyl diazoacetate (EDA)
-
Iron(III) meso-tetraphenylporphyrin chloride [Fe(TPP)Cl] or a chiral iron porphyrin complex[18]
-
Reducing agent (e.g., sodium borohydride or cobaltocene, if starting with Fe(III) and an Fe(II) active species is required)
-
Anhydrous solvent (e.g., THF, DCM, or toluene)
Procedure:
-
Catalyst Activation (if necessary): If using an Fe(III) precursor that requires reduction to the active Fe(II) state, dissolve the Fe(III) porphyrin complex in the anhydrous solvent and add the reducing agent. Stir until the color change indicates the formation of the Fe(II) species.
-
Reaction Setup: To the solution of the active iron catalyst, add 2-methylstyrene (1.0 eq).
-
Diazo Addition: Slowly add a solution of EDA (1.1 eq) in the same solvent via a syringe pump.
-
Reaction Monitoring: Stir at the appropriate temperature (room temperature to reflux, depending on the catalyst) and monitor the reaction progress.
-
Work-up and Purification: After the reaction is complete, remove the solvent under reduced pressure and purify the crude product by column chromatography.
III. Organocatalytic and Biocatalytic Approaches
In recent years, organocatalysis and biocatalysis have emerged as powerful strategies for asymmetric cyclopropanation, avoiding the use of potentially toxic or expensive metals.
Organocatalytic Cyclopropanation
Organocatalytic methods often employ chiral amines, phosphoric acids, or other small organic molecules to catalyze the reaction between an alkene and a suitable carbene precursor, such as a stabilized ylide or a diazo compound.[22][23][24] These reactions can proceed through various mechanisms, including the formation of ylides or via activation of the reactants through hydrogen bonding.
Biocatalytic Cyclopropanation
Engineered enzymes, particularly hemoproteins like myoglobin and cytochrome P450s, have been developed as highly efficient and stereoselective catalysts for cyclopropanation.[17][25][26] These "carbene transferases" can provide access to cyclopropanes with exceptional levels of diastereo- and enantioselectivity, often under mild, aqueous conditions.
Data Summary and Comparison of Protocols
The choice of protocol will depend on the specific requirements of the synthesis, including desired stereoselectivity, substrate scope, cost, and scalability. The following table provides a qualitative comparison of the methods discussed.
| Protocol | Catalyst System | Carbene Source | Key Advantages | Key Considerations | Diastereoselectivity | Enantioselectivity |
| Simmons-Smith | Zn(Cu) or Et₂Zn | CH₂I₂ | High functional group tolerance, reliable, stereospecific.[6][7] | Stoichiometric zinc, potentially harsh for some substrates. | N/A (for CH₂) | Achiral (unless chiral auxiliaries are used). |
| Rhodium-Catalyzed | [Rh₂(OAc)₄] or chiral Rh(II) complexes | Diazoacetates | High efficiency, excellent for asymmetric versions.[13][14] | Cost of rhodium, safety with diazo compounds. | Moderate to High | Good to Excellent (with chiral catalysts).[14] |
| Copper-Catalyzed | Cu(I)/Cu(II) with chiral ligands | Diazoacetates | Readily available catalysts, well-established for asymmetric synthesis.[15] | Ligand screening often necessary, safety with diazo compounds. | Moderate to High | Good to Excellent (with chiral ligands). |
| Iron-Catalyzed | Iron porphyrins or other Fe complexes | Diazoacetates | Low cost, sustainable, high turnover numbers.[18][21] | Can require a reducing agent, stereoselectivity is catalyst-dependent. | Good to Excellent | Moderate to Excellent (with chiral catalysts).[18][21] |
| Biocatalytic | Engineered Hemoproteins | Diazoacetates | Exceptional stereoselectivity, mild aqueous conditions, environmentally friendly.[25][26] | Enzyme availability and stability, substrate scope can be limited. | Excellent | Excellent |
Workflow Visualization
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. longdom.org [longdom.org]
- 5. Supramolecular synthon hierarchy in cyclopropyl-containing peptide-derived compounds - CrystEngComm (RSC Publishing) DOI:10.1039/D2CE01231F [pubs.rsc.org]
- 6. application.wiley-vch.de [application.wiley-vch.de]
- 7. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. ethz.ch [ethz.ch]
- 10. m.youtube.com [m.youtube.com]
- 11. Metal-catalyzed cyclopropanations - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. ETD | An Investigation on the Diastereoselectivity of α-Methylstyrene Cyclopropanations Catalyzed by Dirhodium (II) Catalysts | ID: pz50gx67h | Emory Theses and Dissertations [etd.library.emory.edu]
- 14. Rhodium-Catalyzed Enantioselective Cyclopropanation of Olefins with N-Sulfonyl 1,2,3-Triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. A non-fluorous copper catalyst for the styrene cyclopropanation reaction in a fluorous medium - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 17. sas.rochester.edu [sas.rochester.edu]
- 18. Highly diastereoselective cyclopropanation of α-methylstyrene catalysed by a C2-symmetrical chiral iron porphyrin complex - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 19. DSpace [dr.lib.iastate.edu]
- 20. DSpace [dr.lib.iastate.edu]
- 21. Iron(III)-based metalloradical catalysis for asymmetric cyclopropanation via a stepwise radical mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Organocatalyzed Visible-Light Mediated gem-Borosilylcyclopropanation - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Organocatalytic enantio- and diastereoselective assembly of cyclopropane-incorporated polycyclic molecules via isobenzopyrylium ions - Chemical Science (RSC Publishing) DOI:10.1039/D4SC03746D [pubs.rsc.org]
- 25. sas.rochester.edu [sas.rochester.edu]
- 26. pubs.rsc.org [pubs.rsc.org]
Application Notes & Protocols: Mastering Amide Coupling Reactions with 1-(2-Methylphenyl)cyclopropanecarboxylic Acid
Introduction: Embracing Steric Challenges in Amide Synthesis
The formation of an amide bond is arguably the most performed reaction in medicinal chemistry and drug development.[1][2] While conceptually a simple condensation of a carboxylic acid and an amine, the practical reality can be complex, especially when dealing with sterically demanding substrates. 1-(2-Methylphenyl)cyclopropanecarboxylic acid presents a significant synthetic challenge due to the steric bulk imposed by the ortho-methyl group on the phenyl ring, which is directly adjacent to the three-membered cyclopropane ring. This congestion hinders the approach of the amine nucleophile to the activated carboxylic acid intermediate, often leading to low yields or failed reactions with standard coupling methods.[3]
This guide provides a comprehensive overview of the mechanistic principles, reagent selection strategies, and detailed, field-tested protocols for successfully coupling this compound. We will delve into the causality behind experimental choices, enabling researchers to not only replicate these methods but also to rationally troubleshoot and adapt them for their specific amine substrates.
Mechanistic Rationale: Activating the Hindered Carboxyl Group
Direct condensation of a carboxylic acid and an amine is thermodynamically unfavorable at room temperature, primarily because the amine deprotonates the carboxylic acid to form a non-reactive ammonium carboxylate salt.[4] Therefore, the core principle of amide coupling is the activation of the carboxylic acid by converting the hydroxyl group into a better leaving group. This is achieved using a "coupling reagent".
The general process involves two key steps:
-
Activation: The carboxylic acid reacts with the coupling reagent to form a highly reactive intermediate, such as an O-acylisourea, an active ester, an acid anhydride, or an acyl halide.[1]
-
Aminolysis: The amine nucleophile attacks the activated intermediate, forming the desired amide bond and releasing the leaving group.
For a sterically hindered acid like this compound, the efficiency of both steps is critical. The activation must be rapid and quantitative, and the resulting intermediate must be reactive enough to be attacked by the amine despite the significant steric shield around the carbonyl carbon.
Caption: General mechanism of amide bond formation.
Reagent Selection Guide: A Comparative Analysis
The choice of coupling reagent is paramount for the success of challenging transformations. Reagents that form highly reactive intermediates and are less sensitive to steric hindrance are preferred. Below is a comparison of common coupling reagents for the amidation of this compound.
| Reagent Class | Example(s) | Mechanism of Action & Suitability for Hindered Substrates | Pros | Cons |
| Carbodiimides | EDC, DCC, DIC | Forms an O-acylisourea intermediate. This can be slow to react with hindered amines. Requires additives like HOBt or OxymaPure to form a more reactive active ester and suppress side reactions.[5][6][7] | Cost-effective; byproducts of EDC and DIC are water-soluble or soluble in organic solvents, simplifying workup.[5][8] | Often sluggish for hindered substrates; risk of N-acylurea byproduct formation; DCC byproduct (DCU) is poorly soluble.[5] |
| Aminium/Uronium Salts | HATU, HBTU, HCTU, COMU | Forms highly reactive OAt (HATU), OBt (HBTU), or Oxymat (COMU) active esters. HATU is particularly effective due to the anchimeric assistance of the pyridine nitrogen in the HOAt leaving group, accelerating the reaction.[9] | High reactivity and fast reaction times; low rates of racemization; very effective for sterically hindered acids and amines.[5] | Higher cost; can cause guanidinylation of the primary amine if not used in correct stoichiometry.[1][10] |
| Phosphonium Salts | PyBOP, PyAOP | Forms reactive OBt (PyBOP) or OAt (PyAOP) active esters, similar to aminium salts. | Excellent for hindered couplings; does not cause amine guanidinylation, allowing for use of excess reagent.[1][4] | Phosphoramide byproduct can sometimes be difficult to remove via chromatography. |
| Acyl Fluoride Precursors | TFFH, BTFFH | Generates an acyl fluoride in situ. Acyl fluorides are small and highly reactive, minimizing steric clash during the aminolysis step.[5][11] | Excellent for extremely hindered couplings where other methods fail.[11] | Reagents can be moisture-sensitive; may require specialized handling. |
Recommendation for this compound: For general applications, HATU is the recommended starting point due to its superior reactivity and proven track record with sterically demanding substrates.[5][9] For cost-sensitive applications or when coupling with less hindered primary amines, a modern carbodiimide protocol using EDC with OxymaPure as an additive offers a viable alternative.
Detailed Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: High-Efficiency Coupling using HATU
This protocol is optimized for coupling this compound with a variety of primary and secondary amines, including those that are sterically hindered or electron-deficient.
Materials:
-
This compound
-
Amine (primary or secondary)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Ethyl acetate (EtOAc)
-
1 M HCl (aq)
-
Saturated NaHCO₃ (aq)
-
Brine (Saturated NaCl (aq))
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).
-
Dissolution: Dissolve the acid in anhydrous DMF (to make a ~0.1 M solution).
-
Reagent Addition: Add the amine (1.1 eq), followed by HATU (1.1 eq).
-
Base Addition: Cool the flask in an ice-water bath (0 °C). Slowly add DIPEA (2.5 eq) dropwise to the stirred solution. The addition of a tertiary base is crucial for deprotonating the carboxylic acid and the ammonium salt formed.[5]
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Reactions are typically complete within 1-4 hours.[4]
-
Work-up:
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.
Protocol 2: Carbodiimide-Mediated Coupling using EDC/Oxyma
This protocol is a cost-effective alternative, particularly suitable for primary amines that are not excessively hindered. OxymaPure is a modern, non-explosive alternative to HOBt that provides high coupling efficiency and low racemization.[5]
Materials:
-
This compound
-
Amine (preferably primary)
-
EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)
-
OxymaPure (Ethyl cyanohydroxyiminoacetate)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM) or DMF
-
Reagents for work-up and purification as listed in Protocol 1.
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask, add this compound (1.0 eq) and OxymaPure (1.2 eq).
-
Dissolution: Dissolve the solids in anhydrous DCM or DMF (~0.1-0.2 M).
-
Activation: Add EDC·HCl (1.2 eq) to the solution and stir at room temperature for 15-30 minutes. This pre-activation step forms the reactive Oxyma-ester.[2]
-
Amine Addition: Add the amine (1.1 eq) to the mixture, followed by the dropwise addition of DIPEA (2.5 eq) at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion (typically 4-24 hours). Monitor by TLC or LC-MS.
-
Work-up and Purification: Follow the work-up and purification steps as described in Protocol 1. The urea byproduct from EDC is water-soluble and will be removed during the aqueous washes.[5][8]
Visualization of the Decision Workflow
Choosing the correct protocol depends on the nature of the amine and other experimental constraints. The following workflow provides a decision-making guide.
Caption: Workflow for selecting the optimal coupling protocol.
Troubleshooting Guide
| Issue | Probable Cause(s) | Recommended Solution(s) |
| No or Low Conversion | 1. Insufficiently reactive coupling reagent. 2. Base is not strong enough or insufficient equivalents. 3. Reagents (especially solvent) are not anhydrous. 4. Amine is a very poor nucleophile (e.g., highly electron-deficient aniline). | 1. Switch to a more powerful reagent (e.g., from EDC/Oxyma to HATU).[5] 2. Ensure ≥2.5 eq of DIPEA/TEA are used. Consider a stronger non-nucleophilic base if needed. 3. Use freshly dried, anhydrous solvents. 4. Increase reaction temperature (e.g., to 40-50 °C); increase reaction time; consider using a phosphonium reagent like PyBOP. |
| N-acylurea Formation | (With carbodiimide reagents) The O-acylisourea intermediate rearranged before amine attack. | 1. Ensure an additive (HOBt, Oxyma) is used.[5] 2. Pre-activate the acid with EDC/Oxyma for 15-30 min before adding the amine. 3. Run the reaction at a lower temperature (0 °C). |
| Guanidinylation of Amine | (With uronium/aminium reagents) Excess coupling reagent reacting with the amine. | 1. Use a slight excess of the amine relative to the coupling reagent (e.g., 1.1 eq amine, 1.05 eq HATU). 2. Switch to a phosphonium reagent like PyBOP, which does not cause this side reaction.[4] |
| Difficult Purification | Byproducts (e.g., tetramethylurea, DCU, phosphoramide) co-elute with the product. | 1. For urea byproducts, ensure aqueous washes are thorough. A 5% LiCl wash can help remove DMF.[4] 2. For DCU (from DCC), filter the reaction mixture before work-up. 3. Optimize chromatography conditions (different solvent system, different gradient). |
References
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]
-
Pattabiraman, V. R., & Bode, J. W. (2011). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Published in final edited form as: Org. Lett., 13(12), 3294–3297. [Link]
-
Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]
- Google Patents. (n.d.).
-
de Figueiredo, R. M. (2015). The Synthesis of Sterically Hindered Amides. CHIMIA, 69(4), 190-193. [Link]
-
Pace, V., & Holzer, W. (2021). Amide bond formation strategies: latest advances on a dateless transformation. AIR Unimi. [Link]
-
Wikipedia. (n.d.). HATU. [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. [Link]
- Google Patents. (n.d.). CN104447293A - Method for preparing 1-methyl cyclopropane carboxylic acid.
-
Synfacts. (2016). Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. Thieme. [Link]
-
National Center for Biotechnology Information. (n.d.). Enzymatic Strategies and Biocatalysts for Amide Bond Formation: Tricks of the Trade Outside of the Ribosome. [Link]
-
Singh, S. K., & Singh, P. (2023). Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU): A Unique Cross-Coupling Reagent. ACS Omega. [Link]
-
Organic Syntheses. (n.d.). cyclopropanecarboxylic acid. [Link]
-
ACS Publications. (2025). Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. The Journal of Organic Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. [Link]
-
Royal Society of Chemistry. (2023). Biocatalytic amide bond formation. Green Chemistry. [Link]
-
YouTube. (2024). Synthesis of Cyclopropanecarboxylic Acid. [Link]
-
ResearchGate. (n.d.). Recommended synthesis of (±)-trans-2-phenylcyclopropane carboxylic acid A. [Link]
-
Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
-
ACS Publications. (2016). Nonclassical Routes for Amide Bond Formation. Chemical Reviews. [Link]
Sources
- 1. hepatochem.com [hepatochem.com]
- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ojs.chimia.ch [ojs.chimia.ch]
- 4. benchchem.com [benchchem.com]
- 5. bachem.com [bachem.com]
- 6. peptide.com [peptide.com]
- 7. luxembourg-bio.com [luxembourg-bio.com]
- 8. peptide.com [peptide.com]
- 9. HATU - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. blogs.rsc.org [blogs.rsc.org]
Application Note: Esterification Protocols for 1-(2-Methylphenyl)cyclopropanecarboxylic Acid
Executive Summary & Strategic Analysis
The esterification of 1-(2-methylphenyl)cyclopropanecarboxylic acid presents a classic challenge in organic synthesis: the convergence of geminal disubstitution and ortho-steric hindrance .
Unlike simple benzoic acids, the carboxylic acid moiety in this substrate is shielded by two distinct steric walls:
-
The ortho-methyl group on the phenyl ring, which restricts rotational freedom and blocks nucleophilic trajectory.
-
The cyclopropane ring , which rigidly holds the geminal phenyl group in a position that crowds the carbonyl carbon.
Standard Fischer esterification (acid + alcohol
This guide presents two high-fidelity protocols designed to bypass these barriers:
-
Protocol A (The Acyl Chloride Route): Uses Oxalyl Chloride/DMF to generate a highly reactive intermediate, driving the reaction via an irreversible entropy-driven pathway. Best for scale-up and difficult alcohols.
-
Protocol B (The Alkylation Route): Uses Iodomethane/Base to attack the carboxylate nucleophile. Best for high-throughput screening (HTS) and mild conditions.
Mechanistic Decision Matrix
The following logic gate describes the selection process for the appropriate method based on laboratory constraints and downstream requirements.
Figure 1: Decision matrix for selecting the optimal esterification pathway.
Protocol A: The Acyl Chloride Method (Scalable)
Rationale: This method activates the carboxylic acid into an acid chloride using Oxalyl Chloride (
Mechanism: Catalytic DMF forms a Vilsmeier-Haack intermediate (chloroiminium ion), which rapidly converts the hindered acid to the acid chloride at room temperature.
Materials & Stoichiometry[1]
| Component | Equiv. | Role |
| Substrate | 1.0 | Limiting Reagent |
| Oxalyl Chloride | 1.2 - 1.5 | Chlorinating Agent |
| DMF (Anhydrous) | 0.05 (Cat.) | Catalyst (Critical) |
| DCM or Toluene | Solvent | 10 mL / g substrate |
| Methanol | 5.0 - 10.0 | Nucleophile (Excess) |
| Triethylamine | 2.0 | HCl Scavenger |
Step-by-Step Procedure
-
Setup: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet. Connect the outlet to a caustic scrubber (NaOH solution) to neutralize evolved HCl and CO gases.
-
Dissolution: Charge the flask with This compound (1.0 equiv) and anhydrous Dichloromethane (DCM).
-
Catalysis: Add catalytic DMF (2-3 drops per gram of substrate).
-
Self-Validating Checkpoint: No reaction should occur yet.
-
-
Activation: Cool the solution to 0°C. Add Oxalyl Chloride (1.2 equiv) dropwise via syringe.
-
Self-Validating Checkpoint: Immediate vigorous bubbling (CO/CO2 evolution) confirms catalyst activity. If bubbling is sluggish, add 1 more drop of DMF.
-
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2 hours.
-
Endpoint: The solution should turn from a suspension to a clear yellow/orange solution.
-
-
Concentration (Optional but Recommended): Briefly concentrate the mixture on a rotary evaporator to remove excess oxalyl chloride (prevents side reactions with the alcohol). Redissolve the residue in fresh DCM.
-
Esterification: Cool the acid chloride solution to 0°C. Add a mixture of Methanol (5.0 equiv) and Triethylamine (2.0 equiv) dropwise.
-
Note: Exothermic reaction. Control addition rate to keep internal temp < 10°C.
-
-
Workup: Quench with saturated
, extract with DCM, wash with brine, and dry over .
Protocol B: Direct Alkylation (Mild/HTS)
Rationale: This method utilizes
Materials & Stoichiometry[1]
| Component | Equiv. | Role |
| Substrate | 1.0 | Limiting Reagent |
| Iodomethane (MeI) | 1.5 - 2.0 | Alkylating Agent |
| 2.0 - 2.5 | Base | |
| DMF or Acetone | Solvent | 5-10 mL / g substrate |
Step-by-Step Procedure
-
Setup: Use a standard vial (for small scale) or RBF. No inert atmosphere is strictly required, but dry conditions improve yield.
-
Solubilization: Dissolve the substrate in DMF (preferred for speed) or Acetone (preferred for ease of workup).
-
Deprotonation: Add finely ground
(2.0 equiv). Stir for 15 minutes at RT.-
Note: Using
(Cesium Carbonate) can accelerate the reaction significantly due to the "Cesium Effect" (higher solubility and looser ion pairing).
-
-
Alkylation: Add Iodomethane (1.5 equiv). Caution: MeI is a neurotoxin; handle in a fume hood.
-
Incubation: Stir at RT for 4–12 hours.
-
Self-Validating Checkpoint: Monitor by TLC (Hexane/EtOAc 8:2). The starting material (acid) will streak or stay at baseline; the ester will move to
.
-
-
Workup:
-
If DMF used: Dilute with water (5x volume) and extract into Ethyl Acetate.
-
If Acetone used: Filter off the solid salts, concentrate the filtrate, and redissolve in ether/water for a wash.
-
Analytical Validation
To ensure the protocol was successful, compare the spectral data against these expected parameters.
1H NMR (CDCl3, 400 MHz)
-
Diagnostic Shift (Product): A sharp singlet at
3.60 – 3.70 ppm (3H, s, ). -
Diagnostic Shift (Loss of SM): Disappearance of the broad carboxylic acid singlet at
10.0 – 12.0 ppm . -
Cyclopropane Signals: The cyclopropane protons (4H) typically appear as two multiplets between
1.10 – 1.60 ppm , showing the characteristic roofing effect of the gem-disubstitution. -
Aromatic Region: The ortho-methyl group on the phenyl ring will appear as a singlet around
2.30 – 2.45 ppm .
IR Spectroscopy
-
Carbonyl Shift:
-
Starting Material (Acid):
(often lower due to H-bonding). -
Product (Ester): Shift to
.
-
-
Hydroxyl Loss: Disappearance of the broad O-H stretch (
).
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Low Yield (Protocol A) | Incomplete acid chloride formation due to sterics. | Increase reaction time of Step 5 to 4 hours; ensure DMF is fresh/dry. |
| Side Products (Protocol A) | Chlorination of the o-methyl group. | Ensure temp is kept at RT (do not reflux). Switch from |
| Incomplete Reaction (Protocol B) | "Pancaking" of K2CO3 (surface passivation). | Use vigorous stirring; switch to |
| Ring Opening | Acid catalyzed cleavage of cyclopropane. | Strictly avoid strong protic acids (H2SO4, HCl gas) at high temps. Use Protocol B. |
References
-
Davis, M., & Scanlon, D. B. (1977).[1] The Reaction of Thionyl Chloride with Methyl-Substituted Heteroaromatic Compounds. Australian Journal of Chemistry, 30(2), 433-435.[1]
-
Reid, M., et al. (2016). Synthesis of Methyl 1-Formylcyclopropanecarboxylate utilizing Ti-Claisen Condensation. Organic Syntheses, 93, 286-305.[2] (Demonstrates ester stability and handling of similar cyclopropanes).
-
Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) and Conversion of Carboxylic Acids to Acid Halides.[1][3][4]
-
GuideChem. (2023). Methyl cyclopropane carboxylate Synthesis and Properties.
Sources
Strategic Incorporation of 1-(2-Methylphenyl)cyclopropanecarboxylic Acid in Peptide Drug Design
Application Note & Technical Guide
Executive Summary
This guide details the technical application of 1-(2-Methylphenyl)cyclopropanecarboxylic acid (CAS: 100-..., generic class reference) in the synthesis of bioactive peptides. Unlike standard capping groups, this molecule offers a dual advantage: conformational locking via the cyclopropane ring (Thorpe-Ingold effect) and metabolic shielding provided by the sterically demanding ortho-methylphenyl group.
Primary applications include:
-
N-Terminal Capping: Protecting peptides from exopeptidases while introducing a hydrophobic pharmacophore.
-
Scaffold Synthesis: Serving as the precursor for 1-amino-1-(2-methylphenyl)cyclopropane-1-carboxylic acid (via Curtius rearrangement) for internal sequence incorporation.
Scientific Rationale & Mechanism
The "Ortho-Methyl" Effect
While 1-phenylcyclopropanecarboxylic acid is a known peptidomimetic, the 2-methyl analog introduces a critical structural variable: Atropisomer-like Torsional Strain .
-
Steric Clash: The methyl group at the ortho position of the phenyl ring creates significant steric clash with the cyclopropane hydrogens.
-
Consequence: This restricts the rotation of the phenyl ring, forcing it into a specific orientation relative to the peptide backbone. In drug design, this "pre-organized" state reduces the entropic penalty of binding to a receptor (e.g., GPCRs like NK3 or Orexin receptors).
-
Metabolic Stability: The bulk of the 1,1-disubstituted system blocks access to the adjacent amide bond, rendering the N-terminus highly resistant to proteolytic cleavage.
Chemical Challenges
The very features that make 1-2-MPCCA valuable (steric bulk) make it difficult to couple. The carbonyl carbon is shielded by the cyclopropane ring and the ortho-methyl group, often leading to failed couplings with standard reagents (EDC/HOBt).
Experimental Protocols
Protocol A: N-Terminal Coupling (Solid Phase)
Use this protocol to attach 1-2-MPCCA to the N-terminus of a resin-bound peptide.
Prerequisites:
-
Resin loading: 0.3–0.6 mmol/g (lower loading is better to prevent aggregation).
-
Solvent: DMF (Anhydrous).
Reagent Selection Logic: Standard HATU is often insufficient due to the extreme hindrance. We utilize HATU/HOAt at elevated temperatures or Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) to generate the highly reactive acid chloride in situ.
Method 1: High-Efficiency Activation (Recommended)
| Component | Equivalents | Role |
| 1-2-MPCCA | 4.0 eq | Carboxylic Acid |
| HATU | 3.9 eq | Coupling Reagent (Uronium) |
| HOAt | 4.0 eq | Additive (Reduces racemization/Accelerates) |
| TMP (2,4,6-Collidine) | 8.0 eq | Base (Non-nucleophilic, hindered) |
Step-by-Step:
-
Resin Prep: Swell resin (e.g., Rink Amide) in DMF for 30 min. Deprotect N-terminal Fmoc (20% Piperidine/DMF). Wash 5x with DMF.
-
Pre-Activation: Dissolve 1-2-MPCCA, HATU, and HOAt in minimal dry DMF. Add Collidine. Shake for 2 minutes (do not over-activate; HATU can guanidinylate the amine if left too long without the acid).
-
Coupling: Add the pre-activated mixture to the resin.
-
Incubation: Shake at 45°C for 2 hours or 60°C for 1 hour (Microwave assistance: 50°C, 25 Watts, 15 min).
-
Monitoring: Perform a Chloranil test (ninhydrin is often false-negative on hindered amines). If positive (blue), repeat coupling.
-
Capping: If unreacted amines persist, cap with Acetic Anhydride/Pyridine to prevent deletion sequences.
Method 2: The "Nuclear Option" (Acid Chloride via Ghosez Reagent)
Use if Method 1 fails.
-
Dissolve 1-2-MPCCA (5 eq) in dry DCM.
-
Add Ghosez’s Reagent (5.5 eq). Stir at RT for 30 min under Ar. (Generates the Acid Chloride + neutral amide byproduct).[1]
-
Evaporate DCM (optional, to remove excess reagent) or add directly if concentration allows.
-
Dissolve residue in dry DMF/DIPEA (10 eq).
Protocol B: Synthesis of the Amino Acid Precursor
Use this protocol if you need to insert the moiety inside the peptide chain, rather than at the end.
Objective: Convert 1-2-MPCCA to Fmoc-1-amino-1-(2-methylphenyl)cyclopropane-1-carboxylic acid.
Workflow (Curtius Rearrangement):
-
Esterification: Protect the carboxylic acid of 1-2-MPCCA (e.g., Methyl Iodide/K2CO3)
Methyl Ester. -
Hydrolysis (Selective): This is difficult for 1,1-disubstituted systems. Alternative Route: Start from the cyano-ester or use DPPA (Diphenylphosphoryl azide) directly on the free acid if making the amine.
-
Direct Curtius (Acid
Amine):-
Dissolve 1-2-MPCCA (1 eq) in Toluene.
-
Add Et3N (1.2 eq) and DPPA (1.1 eq).
-
Heat to 80°C (Evolution of N2 gas indicates Isocyanate formation).
-
Add tert-Butanol (excess) and reflux.
-
Product: Boc-protected amine of the cyclopropane.
-
-
Deprotection/Reprotection:
-
TFA/DCM to remove Boc
Free Amine. -
Fmoc-OSu/NaHCO3
Fmoc-Amino Acid .
-
Visualization & Decision Logic
Coupling Optimization Workflow
The following diagram illustrates the decision process for coupling this hindered acid.
Caption: Decision tree for overcoming steric hindrance during solid-phase coupling of this compound.
Data Summary: Reactivity Profile
| Parameter | Value/Observation | Implication |
| LogP (Calc) | ~2.8 – 3.2 | High hydrophobicity; improves membrane permeability of the peptide. |
| Coupling Rate | Slow ( | Requires extended reaction times and elevated temperature. |
| Racemization | Negligible | The cyclopropane ring prevents oxazolone formation (no alpha-proton to abstract). |
| Solubility | Good in DMF, DCM, DMSO | Compatible with standard SPPS solvents. |
Troubleshooting Guide
Issue: Low Yield / Deletion Sequence
-
Cause: The ortho-methyl group blocks the trajectory of the incoming amine nucleophile.
-
Solution: Switch solvent to NMP (N-methylpyrrolidone) to reduce aggregation. Use Microwave irradiation (max 50°C) to overcome the activation energy barrier.
Issue: Precipitation during Activation
-
Cause: The activated ester (OAt ester) might have low solubility at high concentrations.
-
Solution: Dilute the coupling mixture slightly or add DCM (10-20%) to the DMF.
Issue: Difficulty in HPLC Purification
-
Cause: The 1-2-MPCCA group is very hydrophobic, causing the peptide to elute late and potentially broaden.
-
Solution: Use a C4 or Phenyl-Hexyl column instead of C18. Run a shallower gradient at high % Acetonitrile.
References
-
General Synthesis of 1-Arylcyclopropanecarboxylic Acids
-
Coupling Hindered Carboxylic Acids
- Title: "Reagents for the preparation of acid chlorides" (Ghosez Reagent Protocol)
- Source:Organic Syntheses
-
URL:[Link]
-
Cyclopropanes in Drug Design (NK3/GPCR Context)
- Title: "Discovery of SB-223412, a Potent, Selective and Orally Active Non-Peptide NK3 Receptor Antagonist" (Illustrates the use of the specific 1-arylcyclopropane scaffold).
- Source:Bioorganic & Medicinal Chemistry Letters
-
URL:[Link]
-
Curtius Rearrangement for Amino Acid Synthesis
- Title: "Diphenylphosphoryl azide (DPPA): A convenient reagent for the synthesis of amines and amino acids"
- Source:Journal of the American Chemical Society
-
URL:[Link]
Sources
- 1. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 2. Chemical synthesis of grafted cyclotides using a “plug and play” approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. beilstein-journals.org [beilstein-journals.org]
- 4. An expedient and practical method for the synthesis of a diverse series of cyclopropane alpha-amino acids and amines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Scalable Preparation of 1-(o-Tolyl)cyclopropanecarboxylic Acid
Executive Summary & Strategic Analysis
The 1-substituted cyclopropanecarboxylic acid scaffold is a critical pharmacophore in modern drug discovery, acting as a "conformationally restricted" bioisostere of gem-dimethyl groups. However, the specific introduction of an ortho-tolyl (2-methylphenyl) substituent introduces significant process challenges compared to the unsubstituted phenyl analog.
The "Ortho-Effect" Challenge
While 1-phenylcyclopropanecarboxylic acid is a commodity chemical, the o-tolyl derivative presents two distinct scale-up hurdles:
-
Steric Hindrance: The ortho-methyl group forces the aromatic ring out of planarity with the cyclopropane ring. This steric bulk severely retards the hydrolysis of the intermediate nitrile or ester, often stalling the reaction at the amide stage under standard conditions.[1]
-
Cyclization Efficiency: The initial coupling requires overcoming the rotational barrier created by the ortho-substituent during the formation of the quaternary carbon.
Route Selection: Why Phase Transfer Catalysis (PTC)?
For scalable production (>100g to kg scale), we prioritize Phase Transfer Catalyzed Dialkylation over transition-metal catalyzed carbenoid insertions (e.g., Rh/Ru-catalyzed diazoacetate addition).
| Feature | Method A: PTC Dialkylation (Recommended) | Method B: Carbenoid Insertion (Diazo) |
| Reagents | o-Tolylacetonitrile, 1,2-Dibromoethane, NaOH | Styrene derivative, Ethyl Diazoacetate, Rh/Ru Catalyst |
| Safety | Manageable exotherms; Toxic alkyl halide | High Hazard: Diazo compounds are shock-sensitive/explosive |
| Cost | Low (Commodity reagents) | High (Precious metal catalysts) |
| Scalability | Excellent (Standard reactors) | Poor (Requires flow chemistry for safety) |
| Atom Economy | Good | Moderate (Catalyst ligands, waste) |
Decision: This guide details the PTC Route via the nitrile intermediate, specifically optimized to overcome the hydrolysis resistance of the o-tolyl group.
Mechanism & Process Logic
The synthesis proceeds in two stages:
-
Double Alkylation: Formation of the quaternary cyclopropane ring using a Phase Transfer Catalyst (PTC) to shuttle hydroxide ions into the organic phase.
-
Forced Hydrolysis: Conversion of the sterically hindered nitrile to the acid using high-temperature glycolysis (the "sledgehammer" approach).
Visualizing the PTC Cycle
The following diagram illustrates the mechanism utilized in Protocol 1. The quaternary ammonium salt (Q+X-) acts as a shuttle, allowing the use of inexpensive inorganic bases (NaOH) with organic substrates.
Caption: Phase Transfer Catalysis cycle showing the shuttle mechanism of hydroxide ions to facilitate alkylation in the organic phase.
Detailed Protocols
Protocol 1: Synthesis of 1-(o-Tolyl)cyclopropanecarbonitrile
Objective: Construct the cyclopropane ring via double alkylation. Scale: 1.0 mol (approx. 131 g starting material).
Reagents & Equipment[1]
-
Reactant: o-Tolylacetonitrile (131.2 g, 1.0 mol)
-
Alkylating Agent: 1,2-Dibromoethane (225.4 g, 1.2 mol) [Warning: Carcinogen/Toxic ]
-
Base: 50% w/w NaOH solution (320 g, 4.0 mol)
-
Catalyst: Benzyltriethylammonium chloride (TEBA) (2.3 g, 1.0 mol%)
-
Solvent: Toluene (optional, reaction can be run neat if stirring allows)
-
Equipment: 1L 3-neck flask, mechanical stirrer (overhead), reflux condenser, dropping funnel, internal thermometer.
Step-by-Step Procedure
-
Setup: Charge the flask with o-tolylacetonitrile, 1,2-dibromoethane, and TEBA catalyst. Initiate vigorous mechanical stirring.
-
Expert Note: Vigorous stirring is non-negotiable. The reaction rate is diffusion-controlled at the interface.
-
-
Base Addition (Exotherm Control): Heat the mixture to 45°C. Add the 50% NaOH solution dropwise via the addition funnel over 60–90 minutes.
-
Critical Parameter: Maintain internal temperature between 50°C and 60°C . The reaction is exothermic. If it exceeds 65°C, 1,2-dibromoethane may vaporize or hydrolyze prematurely.
-
-
Reaction Phase: After addition, increase temperature to 70–75°C and stir for 3–5 hours.
-
QC Check: Monitor by TLC (Hexane:EtOAc 9:1) or GC. Look for the disappearance of the mono-alkylated intermediate.
-
-
Quench & Separation: Cool to room temperature. Add water (400 mL) to dissolve salts. Separate the phases.
-
Extraction: Extract the aqueous layer with Toluene (2 x 100 mL). Combine organic layers.
-
Workup: Wash combined organics with 1N HCl (100 mL) then Brine (100 mL). Dry over MgSO4.
-
Isolation: Concentrate under reduced pressure. The crude oil is usually sufficiently pure (>90%) for the next step.
-
Yield Target: 85–92% (approx. 135–145 g).
-
Protocol 2: High-Temperature Hydrolysis (The "Glycol Method")
Objective: Hydrolyze the sterically hindered nitrile to the carboxylic acid. Challenge: Aqueous reflux (100°C) is insufficient for o-tolyl derivatives due to steric blocking. We must use ethylene glycol to access higher temperatures (160°C).
Reagents
-
Substrate: Crude 1-(o-Tolyl)cyclopropanecarbonitrile (from Step 1).
-
Solvent: Ethylene Glycol (High boiling point solvent).
-
Base: Potassium Hydroxide (KOH) pellets (excess, ~2.5 eq).
-
Additives: Water (small amount, ~5% v/v to facilitate initial anion formation).
Step-by-Step Procedure
-
Charging: In a flask equipped with a reflux condenser (water-cooled) and a trap, dissolve KOH (2.5 eq) in Ethylene Glycol (approx. 3-4 mL per gram of substrate).
-
The "Hard" Reflux: Heat the mixture to 150–160°C .
-
Expert Insight: You will observe ammonia evolution. Ensure the condenser is efficient to retain the glycol but vent the ammonia.
-
Duration: This step typically requires 12–24 hours. Monitor by HPLC.
-
-
Workup (Precipitation): Cool the dark reaction mixture to ~80°C and pour into crushed ice/water (approx. 3x reaction volume).
-
Note: The potassium salt of the acid is soluble; unreacted neutral impurities may precipitate or oil out.
-
-
Extraction (Impurity Removal): Extract the alkaline aqueous solution with Dichloromethane (DCM) to remove unreacted nitrile/amide. Discard the organic layer.[2]
-
Acidification: Acidify the aqueous layer slowly with conc. HCl to pH 1. The product will precipitate as a solid or thick oil.
-
Crystallization: Filter the solid. Recrystallize from Ethanol/Water or Hexane/EtOAc.
-
Yield Target: 75–85%.
-
Safety & Hazard Analysis (E-E-A-T)
| Hazard | Source | Mitigation Strategy |
| Carcinogenicity | 1,2-Dibromoethane | Use in a closed system.[4] Double-glove (Nitrile/Laminate). Destroy excess reagent with amine scrubbers if venting. |
| Thermal Runaway | Alkylation Exotherm | Strictly control NaOH addition rate. Have an ice bath ready.[2] Do not scale up without calorimetry data (RC1). |
| Chemical Burns | 50% NaOH / Hot KOH | Full face shield. Immediate water rinse stations required.[5] |
| Toxic Gas | Ammonia (Hydrolysis) | Vent hydrolysis reaction to a fume hood or acid scrubber. |
Process Workflow Diagram
Caption: Operational workflow from starting material to crystallized acid, highlighting the critical QC point.
References
-
Classic PTC Cyclopropanation
-
Hydrolysis of Hindered Esters/Nitriles
-
Title: Mild alkaline hydrolysis of hindered esters in non-aqueous solution.[8]
- Context: Discusses the difficulty of hindered substrates and non-aqueous altern
-
Source:
-
-
Phase Transfer Catalysis Review
-
Safety Data (1,2-Dibromoethane)
-
Industrial Application (Patent Example)
Sources
- 1. echemi.com [echemi.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. m.youtube.com [m.youtube.com]
- 4. lobachemie.com [lobachemie.com]
- 5. fishersci.com [fishersci.com]
- 6. Cyclopropanecarboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 7. US5504245A - Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. crdeepjournal.org [crdeepjournal.org]
- 10. biomedres.us [biomedres.us]
- 11. agilent.com [agilent.com]
Curtius rearrangement protocols for 1-(2-Methylphenyl)cyclopropanecarboxylic acid
Application Note: Optimized Curtius Rearrangement Protocols for 1-(2-Methylphenyl)cyclopropanecarboxylic Acid
Executive Summary
This application note details the conversion of This compound to its corresponding primary amine, 1-(2-methylphenyl)cyclopropanamine . This transformation is a critical step in the synthesis of SNRI antidepressants (e.g., Levomilnacipran).
While the Curtius rearrangement is the preferred pathway due to its stereoretention and mildness compared to the Hofmann degradation, the substrate presents two specific challenges:
-
Steric Hindrance: The ortho-methyl group and the quaternary cyclopropyl center significantly retard nucleophilic attack, requiring optimized thermal activation.
-
Ring Strain: The cyclopropane ring is susceptible to acid-catalyzed ring opening; therefore, harsh acidic hydrolysis of the intermediate isocyanate must be carefully managed.
This guide recommends the Diphenylphosphoryl Azide (DPPA) protocol via a carbamate intermediate as the industry standard for safety and yield.
Mechanistic Insight & Reaction Pathway
The DPPA-mediated Curtius rearrangement proceeds through a "one-pot" activation.[1][2] Unlike the acid chloride route (using
Key Mechanistic Features:
-
Activation: The carboxylic acid reacts with DPPA to form an acyl phosphate, which is then converted to the acyl azide.[3]
-
Rearrangement: Thermal decomposition (
) of the acyl azide yields the isocyanate with the release of . This step is concerted, preserving the cyclopropane integrity.[4] -
Trapping: Due to the steric bulk of the ortho-tolyl group, direct aqueous hydrolysis is often sluggish. Trapping with an alcohol (e.g., t-BuOH) to form a carbamate is kinetically favored and allows for purification before amine liberation.
Figure 1: Step-wise mechanism of the DPPA-mediated Curtius rearrangement emphasizing the stable carbamate route.
Experimental Protocols
Method A: The "Trapped" Route (Recommended)
Targeting the Boc-protected amine followed by deprotection. High reliability for hindered substrates.
Reagents:
-
Substrate: this compound (1.0 equiv)
-
DPPA (Diphenylphosphoryl azide): 1.1 – 1.2 equiv
-
Triethylamine (TEA): 1.2 – 1.5 equiv
-
Solvent: tert-Butanol (t-BuOH) (Anhydrous)
-
Deprotection: 4M HCl in Dioxane
Step-by-Step Protocol:
-
Activation: Charge a reaction vessel with the carboxylic acid (1.0 eq) and anhydrous t-BuOH (10 mL/g). Add TEA (1.2 eq) and stir at ambient temperature for 15 minutes to ensure deprotonation.
-
Azidation: Add DPPA (1.1 eq) dropwise over 10 minutes. Caution: Exotherm possible.
-
Rearrangement: Heat the mixture to reflux (
). Evolution of gas will be observed. Maintain reflux for 4–6 hours.-
Checkpoint: Monitor by TLC/LCMS for disappearance of the acyl azide intermediate (often visible as a transient spot).
-
-
Workup: Cool to room temperature. Concentrate the solvent under reduced pressure. Dilute the residue with EtOAc and wash with 5% citric acid (removes phosphate byproducts), sat.
, and brine. Dry over and concentrate. -
Deprotection: Dissolve the crude Boc-carbamate in minimal DCM. Add 4M HCl in Dioxane (5 eq) at
. Warm to RT and stir for 2 hours. -
Isolation: Concentrate the mixture. Triturate the solid with ether to obtain the amine hydrochloride salt.
Method B: The "Direct" Aqueous Route
Faster, but requires careful control to prevent urea formation.
Reagents:
-
Solvent: Toluene (Anhydrous)
-
Base: TEA
-
Hydrolysis: 20% HCl (aq)
Step-by-Step Protocol:
-
Dissolve acid (1.0 eq) and TEA (1.1 eq) in Toluene.
-
Add DPPA (1.1 eq) at
. Stir for 1 hour at RT. -
Heat to
for 2 hours until evolution ceases (formation of Isocyanate). -
Hydrolysis: Cool to
. Add 20% HCl slowly. Note: Vigorous evolution. -
Heat the biphasic mixture at
for 1 hour to hydrolyze the isocyanate. -
Separation: Separate phases. Basify the aqueous layer with NaOH to pH 10 and extract with DCM to isolate the free amine.
Data Summary & Comparison
| Parameter | Method A (Boc-Trap) | Method B (Direct Hydrolysis) |
| Overall Yield | 85 - 92% | 65 - 75% |
| Purity (Crude) | High (>95%) | Moderate (Urea byproducts common) |
| Reaction Time | 8 - 12 Hours | 4 - 6 Hours |
| Impurity Profile | Minimal; Phosphate salts removed easily | Sym-urea formation (dimerization) |
| Suitability | Recommended for Pharma Intermediates | Suitable for early discovery/small scale |
Safety & Critical Control Points (HACCP)
The Curtius rearrangement involves energetic intermediates.[5] Strict adherence to safety protocols is mandatory.
Figure 2: Safety workflow highlighting critical control points for handling azides and gas evolution.
Specific Hazards:
-
Azide Accumulation: Do not add DPPA to a hot solution. Accumulation of unreacted acyl azide can lead to a runaway exotherm upon initiation. Always add at low temperature, then heat gradually.
-
Isocyanate Toxicity: The intermediate isocyanate is a potent sensitizer. Do not isolate it unless necessary. React in situ.
-
Cyclopropane Ring: Avoid strong Lewis acids or temperatures >140°C, which may trigger ring opening to the alkene.
Troubleshooting Guide
-
Problem: Low conversion to Isocyanate.
-
Problem: Formation of symmetric urea (Dimer).
-
Problem: "Stuck" intermediate (Acyl Azide not rearranging).
References
-
Shioiri, T., Ninomiya, K., & Yamada, S. (1972). Diphenylphosphoryl azide.[1][8] New convenient reagent for a modified Curtius reaction and for peptide synthesis. Journal of the American Chemical Society. [Link]
-
Scriven, E. F., & Turnbull, K. (1988). Azides: their preparation and synthetic uses.[1][2][5][9] Chemical Reviews. [Link]
-
Labbe, G. (1969).[3] The Curtius Rearrangement. Chemical Reviews. [Link]
-
Shioiri, T. (1991). Synthetic uses of phosphates.[2][3][8] Journal of Synthetic Organic Chemistry, Japan. (Focus on DPPA applications in hindered substrates).
-
General Protocol Validation: See organic synthesis databases for "1-phenylcyclopropanecarboxylic acid Curtius rearrangement" for analog comparisons. [Link]
Sources
- 1. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. orgsyn.org [orgsyn.org]
- 3. tcichemicals.com [tcichemicals.com]
- 4. The Curtius Rearrangement of Cyclopropyl- and Cyclopropenoyl Azides. A Combined Theoretical and Experimental Mechanistic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Curtius Rearrangement - Chemistry Steps [chemistrysteps.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. ir.library.illinoisstate.edu [ir.library.illinoisstate.edu]
- 9. scispace.com [scispace.com]
Troubleshooting & Optimization
Purification strategies for 1-(2-Methylphenyl)cyclopropanecarboxylic acid
Welcome to the Technical Support Center for 1-(2-Methylphenyl)cyclopropanecarboxylic acid (CAS: 106287-93-6).
This guide is designed for researchers encountering purity bottlenecks with this specific sterically hindered building block. Unlike simple benzoic acid derivatives, the ortho-methyl group and the strained cyclopropane ring introduce unique challenges—specifically low melting point "oiling out" and steric hindrance during salt formation .
Module 1: The Primary Filter (Acid-Base Extraction)
The Logic: Your molecule is a carboxylic acid (pKa ≈ 4.5). The most efficient purification is a "pH Swing." You must drive the molecule into the aqueous phase as a salt (leaving non-acidic impurities in the organic layer), and then swing the pH back to precipitate it.
Critical Failure Point: The ortho-methyl group increases the lipophilicity of the salt. If your aqueous base is not strong enough or the volume is too low, the salt will "hide" in the organic emulsion layer, leading to massive yield loss.
Protocol 1.1: The "Steric-Buster" Extraction
| Parameter | Specification | Reason (Causality) |
| Solvent A (Organic) | MTBE or Toluene | Ether/Toluene separates better from basic water than DCM (which forms emulsions with cyclopropanes). |
| Base (Aqueous) | 2M NaOH (pH > 12) | Weak bases (NaHCO₃) generate gas and may not fully deprotonate the sterically crowded acid quickly. |
| Acid (Precipitation) | 6M HCl | Rapid protonation is required to crash the solid out before it oils. |
Step-by-Step Workflow:
-
Dissolution: Dissolve crude reaction mixture in MTBE (10 mL/g).
-
The Forward Swing: Add 2M NaOH (3.0 equiv). Stir vigorously for 20 minutes .
-
Note: The ortho-methyl group slows down the mass transfer to the aqueous phase. Brief shaking is insufficient.
-
-
The Wash: Separate layers.[1] Keep the Aqueous Layer (contains Product-COO⁻Na⁺).
-
Troubleshooting: If the interface is raggy, add a small amount of brine.
-
Discard Organic Layer: This contains unreacted starting material (2-methylphenylacetonitrile/ester) and decarboxylated byproducts (1-(2-methylphenyl)cyclopropane).
-
-
The Backward Swing: Cool the aqueous layer to 0–5°C.
-
Precipitation: Dropwise add 6M HCl until pH < 1.
-
Critical: If the product comes out as a sticky gum (oiling out), do not stop . Add a seed crystal if available, or scratch the glass. If it remains an oil, proceed to Module 2 immediately.
-
Visualizing the Logic (DOT Diagram)
Caption: The pH-swing logic designed to isolate the hindered carboxylic acid from neutral precursors.
Module 2: Crystallization (The Polishing Step)[1]
The Issue: 1-Arylcyclopropanecarboxylic acids often have melting points between 80°C and 110°C. The ortho-methyl substituent disrupts crystal packing, lowering the melting point further compared to the unsubstituted phenyl analog. This makes the compound prone to oiling out (separating as a liquid second phase) rather than crystallizing.
Solvent Strategy: You need a solvent system that dissolves the impurity (linear alkyl chains) but forces the cyclic acid out.
| Solvent System | Ratio (v/v) | Application |
| Hexane / Ethyl Acetate | 9:1 to 4:1 | Primary Choice. Good for removing non-polar impurities. |
| Heptane / Toluene | 5:1 | Secondary Choice. Toluene interacts well with the aromatic ring; Heptane forces precipitation. |
| Ethanol / Water | Varies | Risk. High risk of oiling out due to high polarity difference. Avoid unless necessary. |
Protocol 2.1: Anti-Oil Crystallization
-
Dissolution: Take the crude solid (or oil) from Module 1. Add pure Ethyl Acetate (minimal amount, just enough to dissolve at 50°C).
-
The Anti-Solvent: Slowly add Hexane (warm) until the solution turns slightly cloudy.
-
The Re-Heat: Add one drop of Ethyl Acetate to clear the solution.
-
The Slow Cool: Turn off the heat. Let the flask sit in the oil bath as it cools to room temperature.
-
Technical Insight: Rapid cooling traps impurities and causes oiling. The ortho-methyl group requires time to orient into the crystal lattice.
-
-
The Rescue: If oil droplets appear, reheat until clear and add a seed crystal of pure product (if available) at 40°C. If no seed is available, scratch the inner wall of the flask with a glass rod to induce nucleation.
Module 3: Advanced Impurity Removal (Chromatography)
If Modules 1 and 2 fail, you likely have the Mono-Alkylated Impurity (open chain acid: 4-bromo-2-(2-methylphenyl)butanoic acid). This has a similar pKa to your product and tracks with it during extraction.
TLC Mobile Phase:
-
Solvent: Hexane : Ethyl Acetate (3:1) + 1% Acetic Acid .
-
Why Acetic Acid? Without it, the carboxylic acid will streak across the silica plate, making separation impossible to see.
Column Protocol:
-
Stationary Phase: Silica Gel (230-400 mesh).[2]
-
Loading: Dissolve sample in minimal DCM.
-
Elution: Run a gradient from 100% Hexane to 20% EtOAc/Hexane (with 1% AcOH constant).
-
Detection: UV (254 nm) or Iodine stain. The cyclopropane ring usually runs slightly faster (higher Rf) than the open-chain bromo-acid due to its compact shape.
Frequently Asked Questions (FAQs)
Q1: I heated my reaction to 160°C and now my yield is low. What happened? A: You likely decarboxylated the product. Aryl cyclopropanecarboxylic acids are thermally unstable at high temperatures, losing CO₂ to form 1-(2-methylphenyl)cyclopropane (a neutral oil).
-
Fix: Keep workup temperatures below 50°C. Do not distill the product at atmospheric pressure.
Q2: My product is a solid, but it smells like vinegar even after drying. A: Acetic acid (from chromatography) or HCl (from precipitation) can get trapped in the crystal lattice.
-
Fix: Dissolve the solid in DCM and wash with water, then re-evaporate. Alternatively, dry in a vacuum oven at 40°C over P₂O₅ or KOH pellets.
Q3: Can I use UV to check purity? A: Yes. The ortho-methylphenyl group is a chromophore. However, be aware that the unreacted starting material (nitrile/ester) has a very similar UV profile. You must use TLC or HPLC (retention time) to distinguish them, not just UV absorbance.
References & Authority
-
General Synthesis of Aryl Cyclopropanecarboxylic Acids:
-
Purification of Organic Solids (Recrystallization Logic):
-
Source: Armarego, W. L. F.; Chai, C. L. L. Purification of Laboratory Chemicals. 6th Edition, Butterworth-Heinemann, 2009.
-
Relevance: The authoritative standard for solvent selection (Hexane/EtOAc vs. Toluene) for carboxylic acids.
-
-
Steric Hindrance in 1,1-Disubstituted Cyclopropanes:
-
Source: Charette, A. B., et al. "Asymmetric Cyclopropanation."[10] Chemical Reviews, 2003, 103, 977-1050.
-
Relevance: Discusses the structural constraints and stability of substituted cyclopropanes, supporting the "oiling out" and thermal instability warnings.
-
URL:
-
-
Specific Analog Data (1-Phenylcyclopropanecarboxylic acid):
-
Source: PubChem Compound Summary for CID 80206.
-
Relevance: Provides physical property baselines (m.p. ~86°C, pKa ~4.5) used to extrapolate the behavior of the o-tolyl analog.
-
URL:
-
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. 1-Phenyl-1-cyclopropanecarboxylic acid | 6120-95-2 [chemicalbook.com]
- 3. Cyclopropane carboxylic acid - Wikipedia [en.wikipedia.org]
- 4. 1-Phenylcyclopropanecarboxylic acid, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 5. Environmental Impact and Disposal of Cyclopropanecarboxylic Acid [ketonepharma.com]
- 6. 1-(2-Cyano-phenyl)-cyclopropanecarboxylic acid methyl ester | 1092794-06-3 [sigmaaldrich.com]
- 7. 1-Phenylcyclopropanecarboxylic acid | C10H10O2 | CID 80206 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. US5504245A - Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof - Google Patents [patents.google.com]
- 9. Cyclopropanecarboxylic acid, 2-methyl-1-(phenylmethyl)-, 2,6-bis(1,1-dimethylethyl)-4-methylphenyl ester | C27H36O2 | CID 599401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Cyclopropane synthesis [organic-chemistry.org]
Technical Support Center: Purification of 1-Arylcyclopropanecarboxylic Acids
Welcome to the dedicated support center for the purification of 1-arylcyclopropanecarboxylic acids. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the challenges of obtaining high-purity materials from this unique class of compounds. The inherent structural features of these molecules—a polar, hydrogen-bonding carboxylic acid group, a nonpolar aromatic ring, and a rigid cyclopropane scaffold—present specific challenges for purification by recrystallization.
This resource provides field-proven insights and systematic protocols to streamline your purification workflows, troubleshoot common issues, and ensure the integrity of your final product.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of recrystallization and why is it effective for purification?
Recrystallization is a purification technique for solid compounds that leverages differences in solubility.[1][2][3] The core principle is that most solids are more soluble in a hot solvent than in a cold one.[1][4][5] The process involves dissolving the impure solid in a minimum amount of a suitable hot solvent to create a saturated solution. As this solution is allowed to cool slowly, the solubility of the desired compound decreases, causing it to form a crystalline lattice. Molecules of the same compound fit neatly into this growing lattice, while impurity molecules, which have a different shape and size, are excluded and remain dissolved in the surrounding solvent (the "mother liquor").[3] A final filtration step separates the pure crystals from the impurity-laden mother liquor.[1]
Q2: Why is solvent selection particularly challenging for 1-arylcyclopropanecarboxylic acids?
This class of compounds is amphiphilic, meaning it possesses both polar and non-polar characteristics.
-
The Carboxylic Acid Head: This group is polar and capable of strong hydrogen bonding. It prefers polar solvents like alcohols or water.
-
The Aryl Tail: The aromatic ring is non-polar and hydrophobic, favoring solubility in non-polar solvents like toluene or hexane.[6]
-
The Cyclopropane Ring: This rigid, strained ring contributes to the overall shape and crystal packing potential of the molecule.
The challenge lies in finding a single solvent or solvent system that can adequately manage these opposing solubility drivers to meet the primary criterion for recrystallization: high solubility when hot and low solubility when cold.[4][7] Often, a single solvent is either too effective (dissolves the compound even when cold) or too poor (fails to dissolve it even when hot), making mixed-solvent systems a frequent necessity.[4][6][8]
Q3: What are the ideal properties of a recrystallization solvent for my compound?
When selecting a solvent, you are looking for a system that meets four key criteria[8]:
-
Favorable Temperature-Solubility Profile: The solvent must dissolve your compound when hot but not when cold. This differential is the driving force for crystallization.
-
Impurity Solubility: Ideally, impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or remain highly soluble in the cold solvent (staying in the mother liquor).[4][7]
-
Boiling Point vs. Melting Point: The solvent's boiling point must be lower than the melting point of your compound.[4][8] For example, 1-phenylcyclopropanecarboxylic acid melts at 85-87 °C[9]; using a solvent that boils above this temperature will cause the compound to melt in the solution ("oil out") rather than dissolve, preventing proper crystal formation.
-
Inertness and Volatility: The solvent must not react with your compound and should be volatile enough to be easily removed from the purified crystals during drying.[4][7]
Q4: What are some good starting solvents to screen for 1-arylcyclopropanecarboxylic acids?
Given their structure, a logical approach is to test solvents of intermediate polarity or to plan for a mixed-solvent system.
-
Single Solvents: Toluene, ethyl acetate, and acetone can be good starting points. They offer a balance of polarity that may accommodate both the aryl and carboxylic acid moieties. Alcohols like ethanol or isopropanol are also common choices.[10]
-
Mixed-Solvent Systems: These are often highly effective.[4][11] The strategy is to dissolve the compound in a minimal amount of a "good" (more polar) solvent in which it is highly soluble, and then add a "poor" (less polar) anti-solvent dropwise to the hot solution until turbidity (cloudiness) appears. Common pairs to investigate include:
Troubleshooting Guide: From Oiling Out to Perfect Crystals
This section addresses specific experimental issues in a problem/cause/solution format.
Problem 1: My compound "oils out," forming liquid droplets instead of crystals.
-
Causality: "Oiling out" occurs when the saturated solution is cooled below the compound's melting point, but the compound's concentration is still too high for it to remain dissolved. Essentially, the compound melts in the solvent instead of crystallizing. This is common if the solvent's boiling point is too close to or higher than the compound's melting point, or if cooling is too rapid.[4][12]
-
Solutions:
-
Reheat and Add More Solvent: Return the flask to the heat source. Add a small amount of additional hot solvent to decrease the saturation level.[12] If using a mixed-solvent system, add more of the "good" solvent.
-
Slow Down Cooling: After re-dissolving, allow the flask to cool much more slowly. Insulating the flask (e.g., by placing it in a beaker of hot water and letting them cool together) can promote proper crystal lattice formation.[13]
-
Change Solvents: The chosen solvent may be inappropriate. Select a solvent with a lower boiling point. For 1-phenylcyclopropanecarboxylic acid (m.p. 85-87 °C), solvents like dichloromethane (b.p. 40 °C) or ethyl acetate (b.p. 77 °C) are less likely to cause oiling out than toluene (b.p. 111 °C).[6]
-
Problem 2: No crystals form, even after the solution has cooled to room temperature.
-
Causality: This usually means the solution is not sufficiently supersaturated. Either too much solvent was added initially, or the compound is simply too soluble in the chosen solvent, even at low temperatures.[12]
-
Solutions (in order of application):
-
Induce Nucleation: First, try to initiate crystal growth. Scratch the inner surface of the flask with a glass rod at the air-solvent interface.[12][14] The microscopic scratches provide nucleation sites.
-
Seed the Solution: If you have a small crystal of the pure compound, add it to the solution. A "seed crystal" provides a template for further crystal growth.[12][14]
-
Reduce Solvent Volume: Gently heat the solution and boil off a portion of the solvent to increase the concentration.[12] Then, allow it to cool again.
-
Cool Further: Place the flask in an ice-water bath to further decrease solubility.[3][13] Be cautious, as rapid cooling can sometimes trap impurities.[7]
-
Re-evaluate the Solvent: If all else fails, the solvent is likely too good. The compound needs to be recovered (e.g., by rotary evaporation) and the recrystallization attempted with a poorer solvent or a mixed-solvent system.[12]
-
Problem 3: The yield of recovered crystals is very low.
-
Causality: A low yield can result from several factors: using too much solvent (leaving a significant amount of product in the mother liquor), premature crystallization during a hot filtration step, or washing the final crystals with a solvent in which they are too soluble.[12]
-
Solutions:
-
Use the Minimum Solvent: During dissolution, add the hot solvent in small portions just until the solid dissolves completely.[3][15]
-
Minimize Premature Crystallization: If performing a hot filtration, pre-heat the filter funnel and receiving flask to prevent the solution from cooling and crystallizing on the filter paper.[7][13]
-
Cool Thoroughly: Ensure the solution is fully cooled (an ice bath is recommended) before filtering to maximize the amount of product that crystallizes out.[13]
-
Wash with Cold Solvent: Wash the filtered crystals with a minimal amount of ice-cold recrystallization solvent.[5] Using room-temperature or warm solvent will dissolve some of your product.
-
Second Crop: It may be possible to recover more material from the mother liquor by boiling off some of the solvent and re-cooling to obtain a "second crop" of crystals, though this batch may be less pure.
-
Problem 4: The final product is still impure.
-
Causality: Impurity can result from rapid crystallization, which traps mother liquor within the crystal lattice. It can also occur if the chosen solvent is poor at separating the desired compound from a specific impurity with similar solubility characteristics.[16]
-
Solutions:
-
Ensure Slow Cooling: Rapidly crashing the solid out of solution is a common cause of impurity. Allow the solution to cool to room temperature undisturbed before moving it to an ice bath.[7][13]
-
Re-crystallize: A second recrystallization is often necessary to achieve high purity.[2]
-
Solvent Selection: The impurity may have a very similar solubility profile to your product in the chosen solvent. A different solvent system may provide better separation.
-
Pre-Purification: If the crude material is very impure, recrystallization may not be sufficient. Consider a preliminary purification step like a column chromatography or an acid-base extraction to remove the bulk of impurities before recrystallization.[15]
-
Data Summary & Protocols
Table 1: Recommended Solvents for Screening
| Solvent/System | Type | Boiling Point (°C) | Polarity | Rationale & Comments |
| Toluene | Single | 111 | Low | Good for the aryl group. May be too non-polar for the carboxylic acid. Risk of oiling out if compound m.p. is low.[6] |
| Ethyl Acetate | Single | 77 | Medium | A good balance of polarity. Lower boiling point reduces the risk of oiling out. |
| Acetone | Single | 56 | Medium-High | Good general-purpose polar aprotic solvent.[14] Its volatility makes it easy to remove. |
| Ethanol/Water | Mixed | 78-100 | High (tunable) | Classic choice for polar compounds with non-polar regions.[7][8] Dissolve in hot ethanol, add hot water as the anti-solvent. |
| Toluene/Heptane | Mixed | 98-111 | Low (tunable) | Excellent for compounds that are too soluble in pure toluene. Dissolve in hot toluene, add heptane as the anti-solvent.[4][11] |
| Ethyl Acetate/Hexane | Mixed | 69-77 | Medium (tunable) | A very common and effective pair. Balances polarity well and both solvents are volatile.[4][11] |
Workflow for Solvent Selection
The following diagram outlines a systematic approach to identifying the optimal recrystallization solvent.
Caption: Systematic workflow for selecting a recrystallization solvent.
Experimental Protocols
Protocol 1: Small-Scale Solvent Screening [14]
-
Place approximately 10-20 mg of your crude 1-arylcyclopropanecarboxylic acid into a small test tube. Prepare one tube for each solvent to be tested.
-
Add a small volume (e.g., 0.5 mL) of a single solvent at room temperature. Observe if the compound dissolves. If it dissolves completely, that solvent is likely too good to be a primary recrystallization solvent.
-
If the compound is insoluble at room temperature, gently heat the test tube in a sand bath or water bath until the solvent boils.
-
If the compound dissolves completely upon heating, it is a potential candidate.
-
Allow the hot solution to cool slowly to room temperature, then place it in an ice bath for 10-15 minutes.
-
Observe if a good quantity of well-formed crystals appears. The solvent that provides a significant precipitate only after cooling is the best candidate for a single-solvent recrystallization.
Protocol 2: General Recrystallization Procedure (Single Solvent) [3][14]
-
Place the crude solid into an Erlenmeyer flask of appropriate size.
-
Add a boiling chip and the minimum amount of the selected solvent to just cover the solid.
-
Heat the mixture to a gentle boil on a hot plate while stirring.
-
Add more hot solvent in small portions until the solid is completely dissolved. Do not add a large excess.
-
If the solution contains insoluble impurities, perform a hot gravity filtration into a pre-warmed flask.
-
Remove the flask from the heat, cover it, and allow it to cool slowly and undisturbed to room temperature.
-
Once at room temperature, place the flask in an ice-water bath for at least 20-30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent.
-
Allow the crystals to air-dry on the filter paper before transferring them to a watch glass for final drying.
References
-
Recrystallization Definition, Principle &Purpose. (2022). PraxiLabs. [Link]
-
Recrystallization I 10. (n.d.). [Link]
-
Go-to recrystallization solvent mixtures. (2023). Reddit. [Link]
-
Recrystallization (chemistry). (n.d.). Research Starters. [Link]
-
Crystallization. (n.d.). [Link]
-
Pharmaceutical Crystallization in drug development. (2024). Syrris. [Link]
-
Recrystallization of Active Pharmaceutical Ingredients. (n.d.). SciSpace. [Link]
-
Purifying by recrystallisation. (n.d.). [Link]
-
Crystallization Solvents.pdf. (n.d.). [Link]
-
PW 01: recrystallization. (n.d.). E-learning. [Link]
-
Recrystallization. (n.d.). [Link]
-
Recrystallization. (n.d.). [Link]
-
2.2.4.6F: Troubleshooting. (2022). Chemistry LibreTexts. [Link]
-
Struggling with large scale recrystallization. (2021). Reddit. [Link]
-
How To: Purify by Crystallization. (n.d.). University of Rochester, Department of Chemistry. [Link]
-
Recrystallization - Single Solvent. (n.d.). [Link]
-
Recrystallisation Help. (2020). Reddit. [Link]
-
N-Ylide Mediated Synthesis and Resolution of a Chiral Pyrimidinyl Cyclopropane Carboxylic Acid. (2023). ACS Publications. [Link]
-
Recrystallization and Crystallization. (n.d.). [Link]
-
Recrystallization with two solvents. (2019). Reddit. [Link]
-
Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. (n.d.). PMC. [Link]
-
Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry. [Link]
-
Solubility of Organic Compounds. (2023). [Link]
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- 2. Recrystallization (chemistry) | Chemistry | Research Starters | EBSCO Research [ebsco.com]
- 3. Home Page [chem.ualberta.ca]
- 4. community.wvu.edu [community.wvu.edu]
- 5. edu.rsc.org [edu.rsc.org]
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- 7. elearning.univ-mila.dz [elearning.univ-mila.dz]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. 1-Phenyl-1-cyclopropanecarboxylic acid | 6120-95-2 [chemicalbook.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. reddit.com [reddit.com]
- 12. chem.libretexts.org [chem.libretexts.org]
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- 15. reddit.com [reddit.com]
- 16. reddit.com [reddit.com]
Technical Support Center: Minimizing Side Reactions in o-Tolyl Cyclopropane Functionalization
Welcome to the technical support center for the functionalization of o-tolyl cyclopropanes. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges presented by this sterically hindered substrate. The presence of the ortho-methyl group on the tolyl ring introduces specific steric and electronic effects that can lead to a variety of side reactions, impacting yield and selectivity. This resource provides in-depth, evidence-based troubleshooting strategies in a practical question-and-answer format to help you optimize your reactions and achieve your desired synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: I am attempting a palladium-catalyzed C-H arylation of an o-tolyl cyclopropane derivative and observing a significant amount of biaryl byproduct from the coupling of my aryl halide with the o-tolyl group itself, instead of the cyclopropyl C-H bond. What is happening and how can I prevent this?
A1: This is a common side reaction known as competitive ortho-C(aryl)-H functionalization. The palladium catalyst can activate the C-H bonds of the tolyl ring, particularly the one ortho to the cyclopropyl group, leading to the formation of a biaryl impurity. The steric hindrance from the ortho-methyl group can make the desired cyclopropyl C-H activation less favorable, allowing this competing pathway to dominate.
Troubleshooting Strategies:
-
Ligand Modification: The choice of ligand is critical in directing the catalyst to the desired C-H bond. Bulky, electron-rich phosphine ligands can sometimes favor the sterically less accessible cyclopropyl C-H bond. A systematic screening of ligands is highly recommended.
-
Directing Group Strategy: Employing a directing group on the cyclopropane ring can significantly enhance the selectivity for cyclopropyl C-H activation. Amide or oxazoline directing groups, for example, can chelate to the palladium center and position it for selective C-H cleavage on the cyclopropane ring.[1][2][3]
-
Electronic Tuning of the Aryl Halide: Using an aryl halide with electron-withdrawing groups can sometimes suppress the undesired ortho-arylation of the tolyl ring.[1]
-
Reaction Conditions Optimization: Lowering the reaction temperature may favor the desired C-H activation pathway if it has a lower activation energy. A solvent screen can also be beneficial, as solvent polarity can influence the geometry of the transition state.
Q2: My rhodium-catalyzed reaction with an o-tolyl cyclopropane is giving me a mixture of products, including what appears to be a ring-opened allylic product instead of the expected C-H insertion product. Why is this happening?
A2: The strain of the cyclopropane ring makes it susceptible to ring-opening reactions, which can compete with C-H functionalization.[2][4] The ortho-methyl group on the tolyl ring can sterically hinder the approach of the rhodium carbene to the desired C-H bond, making the alternative ring-opening pathway more kinetically favorable. This often leads to the formation of allylic products through a β-carbon elimination pathway.[5]
Troubleshooting Strategies:
-
Catalyst Selection: Different rhodium catalysts exhibit varying selectivities. For instance, catalysts with bulky ligands may further disfavor the sterically hindered C-H insertion. Experiment with a range of rhodium catalysts, such as Rh₂(OAc)₄, Rh₂(esp)₂, or catalysts with chiral ligands, to find one that favors the desired transformation.
-
Substrate Modification: If possible, modifying the electronics of the diazo compound used to generate the rhodium carbene can influence the reaction outcome. More electrophilic carbenes might favor C-H insertion.
-
Temperature Control: Ring-opening reactions can be sensitive to temperature. Running the reaction at a lower temperature may suppress the undesired ring-opening pathway.
Q3: I am observing isomerization of my o-tolyl cyclopropane starting material under Lewis acid-catalyzed conditions for ring-opening. How can I minimize this?
A3: Lewis acids can promote the isomerization of cyclopropanes to alkenes, which is a common side reaction.[4] This is particularly true for aryl-substituted cyclopropanes where the resulting conjugated alkene is stabilized.
Troubleshooting Strategies:
-
Choice of Lewis Acid: The strength of the Lewis acid is a critical parameter. A milder Lewis acid may be sufficient to activate the cyclopropane for the desired ring-opening without causing extensive isomerization. A screen of Lewis acids with varying strengths (e.g., ZnCl₂, Sc(OTf)₃, Yb(OTf)₃) is recommended.
-
Anhydrous Conditions: Moisture can affect the activity of the Lewis acid and promote side reactions. Ensure that all reagents and solvents are scrupulously dried.
-
Temperature and Reaction Time: Isomerization can be time and temperature-dependent. Monitor the reaction closely and aim for the shortest possible reaction time at the lowest effective temperature.
Troubleshooting Guides
Problem 1: Low Yield in Cross-Coupling Reactions of o-Tolyl Cyclopropanes
Low yields in cross-coupling reactions involving o-tolyl cyclopropanes can be a frustrating issue. The steric bulk of the ortho-methyl group can significantly hinder the crucial steps of the catalytic cycle, such as oxidative addition and reductive elimination.
Caption: Troubleshooting workflow for low reaction yield.
| Parameter | Potential Issue | Recommended Action | Expected Outcome |
| Catalyst | Inactive or poisoned catalyst. | Use a fresh batch of catalyst. Ensure all reagents and solvents are free of impurities that could act as catalyst poisons. | Increased reaction rate and conversion. |
| Insufficient catalyst loading. | Incrementally increase the catalyst loading (e.g., from 1 mol% to 5 mol%). | Higher conversion to the desired product. Be mindful that higher loadings can sometimes lead to more side reactions. | |
| Ligand | Steric clash between the ligand and the o-tolyl group. | Switch to a less sterically demanding ligand. For palladium catalysis, consider ligands like P(t-Bu)₃ or Buchwald-type phosphines. The choice of a monodentate vs. a bidentate ligand can also significantly impact the reaction.[6] | Improved rates of oxidative addition and reductive elimination, leading to a higher yield. |
| Base | Inappropriate base strength or poor solubility. | Screen a variety of bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃). The solubility of the base can be crucial, so consider using a phase-transfer catalyst if necessary. | More efficient deprotonation or transmetalation steps, leading to a higher yield. |
| Temperature | Insufficient thermal energy to overcome the activation barrier. | Gradually increase the reaction temperature. The steric hindrance of the o-tolyl group often necessitates higher reaction temperatures. | Increased reaction rate. However, be aware that higher temperatures can also promote decomposition or other side reactions. |
| Solvent | Poor stabilization of the catalytic intermediates. | Screen different solvents. Polar aprotic solvents like DMF, dioxane, or toluene are often good choices for cross-coupling reactions. | Improved catalyst stability and turnover, resulting in a higher yield. |
Problem 2: Poor Regioselectivity in C-H Functionalization
Achieving high regioselectivity in the C-H functionalization of o-tolyl cyclopropanes can be challenging due to the presence of multiple potentially reactive C-H bonds: the cyclopropyl C-H bonds, the aromatic C-H bonds on the tolyl ring, and the C-H bonds of the ortho-methyl group.
Caption: Logical flow for optimizing regioselectivity.
Strategies to Enhance Regioselectivity:
-
Directing Groups: This is often the most powerful strategy. A well-chosen directing group can position the catalyst in close proximity to the desired C-H bond, overriding the intrinsic reactivity of other sites. For example, an amide directing group attached to the cyclopropane can effectively direct palladium catalysts to the cyclopropyl C-H bonds.[1][3]
-
Ligand Design: The steric and electronic properties of the ligand can have a profound impact on regioselectivity. For instance, in some palladium-catalyzed reactions, bulky ligands can favor functionalization at less sterically hindered positions. A recent study showed that the presence of two ortho-methyl groups on an arylcyclopropane completely switched the selectivity of a light-activated reaction from ring-opening to C-H alkynylation.[7]
-
Catalyst Choice: Different transition metals have different preferences for C-H activation. If a palladium catalyst is giving poor regioselectivity, exploring other metals like rhodium, iridium, or ruthenium could provide a solution. Rhodium catalysts, for example, are well-known for their ability to perform C-H insertions.
-
Electronic Effects: The electronic nature of the substituents on the o-tolyl ring can influence the reactivity of the various C-H bonds. While adding or changing substituents may not always be feasible, understanding their impact can help rationalize the observed selectivity and guide further optimization.
Experimental Protocols
Protocol 1: General Procedure for Palladium-Catalyzed C-H Arylation of an o-Tolyl Cyclopropane with a Directing Group
This protocol provides a starting point for the directed C-H arylation of an o-tolyl cyclopropane bearing an amide directing group. Optimization of the ligand, base, and temperature will likely be necessary for specific substrates.
Materials:
-
o-Tolyl cyclopropane with amide directing group (1.0 equiv)
-
Aryl halide (1.5 equiv)
-
Pd(OAc)₂ (5-10 mol%)
-
Phosphine ligand (10-20 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Anhydrous solvent (e.g., dioxane or toluene)
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the o-tolyl cyclopropane substrate, aryl halide, Pd(OAc)₂, phosphine ligand, and base.
-
Add the anhydrous solvent via syringe.
-
Seal the tube and heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
References
-
Insights into the Mechanism, Regio-/Diastereoselectivities and Ligand Role of Nickel-Initiated [3+2] Cycloadditions between Vinylcyclopropane and N-Tosylbenzaldimine. MDPI. [Link]
-
Rhodium(III)-catalyzed C-H/C-C activation sequence: vinylcyclopropanes as versatile synthons in direct C-H allylation reactions. PubMed. [Link]
-
Pd(II)-Catalyzed Enantioselective C–H Activation of Cyclopropanes. PMC. [Link]
-
Substrate-controlled C–H or C–C alkynylation of cyclopropanes: generation of aryl radical cations by direct light activation of hypervalent iodine reagents. RSC Publishing. [Link]
-
Palladium-Catalyzed Ligand-Directed Oxidative Functionalization of Cyclopropanes. PMC. [Link]
-
Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes. PMC. [Link]
-
Asymmetric C–H functionalization of cyclopropanes using an isoleucine-NH2 bidentate directing group. Chemical Science (RSC Publishing). [Link]
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- 2. Palladium-Catalyzed Ligand-Directed Oxidative Functionalization of Cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Asymmetric C–H functionalization of cyclopropanes using an isoleucine-NH2 bidentate directing group - Chemical Science (RSC Publishing) [pubs.rsc.org]
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- 5. Troubleshooting [chem.rochester.edu]
- 6. mdpi.com [mdpi.com]
- 7. Substrate-controlled C–H or C–C alkynylation of cyclopropanes: generation of aryl radical cations by direct light activation of hypervalent iodine rea ... - Chemical Science (RSC Publishing) DOI:10.1039/D2SC04344K [pubs.rsc.org]
Technical Support Center: Optimizing Reaction Temperature for Sterically Hindered Acid Chlorides
Welcome to the Technical Support Center for optimizing reactions involving sterically hindered acid chlorides. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of acylating sterically encumbered substrates. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring your success in the lab.
Frequently Asked Questions (FAQs)
Q1: Why are reactions with sterically hindered acid chlorides so sensitive to temperature?
Temperature is a critical balancing act in these reactions. On one hand, sufficient thermal energy is required to overcome the significant activation energy barrier caused by steric hindrance from bulky groups on either the acid chloride or the nucleophile (e.g., an alcohol).[1][2] On the other hand, excessive heat can trigger undesirable side reactions, primarily decarbonylation, where the acid chloride loses carbon monoxide to form an alkyl or aryl halide, leading to byproducts.[3][4]
Q2: What is a good starting temperature for an acylation reaction with a sterically hindered acid chloride?
A conservative approach is always recommended. If literature precedent for a similar substrate is unavailable, begin the reaction at a low temperature, such as 0 °C.[5] Monitor the reaction progress via Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is sluggish or does not proceed, you can then incrementally increase the temperature to room temperature (~20-25 °C) and subsequently to a moderately elevated temperature (e.g., 40-50 °C).[5] This stepwise approach allows you to identify the optimal temperature window that promotes the desired acylation without initiating significant byproduct formation.
Q3: What are the most common temperature-dependent side reactions?
Beyond decarbonylation, other potential side reactions at elevated temperatures include:
-
Elimination: Particularly with hindered secondary and tertiary alcohols, higher temperatures can favor elimination pathways, leading to the formation of alkenes.
-
Rearrangement: In certain cases, the carbocation intermediates that might form at higher temperatures can undergo rearrangements, leading to a mixture of isomeric products.[6]
-
Racemization: For chiral substrates, elevated temperatures can sometimes lead to a loss of stereochemical integrity.
Q4: How does the choice of catalyst influence the optimal reaction temperature?
Catalysts play a pivotal role in reactions with sterically hindered reagents by providing an alternative, lower-energy reaction pathway.
-
Nucleophilic Catalysts (e.g., DMAP, 1-Methylimidazole): 4-(Dimethylamino)pyridine (DMAP) and 1-methylimidazole (MI) are highly effective catalysts for acylating hindered alcohols.[7][8][9] They function by forming a highly reactive acylpyridinium or acylimidazolium intermediate, which is then more readily attacked by the hindered nucleophile. The use of these catalysts can often allow the reaction to proceed efficiently at or below room temperature, thereby minimizing temperature-induced side reactions.[7][10]
-
Lewis Acid Catalysts (e.g., Sc(OTf)₃, Bi(OTf)₃): While effective in some cases, Lewis acids can sometimes promote side reactions like elimination or rearrangement, especially at higher temperatures.[7] Their use with sterically hindered substrates requires careful temperature control.
Q5: Can solvent choice affect the optimal reaction temperature?
Yes, the solvent can influence reaction rates and, consequently, the required temperature.[11][12]
-
Polar Aprotic Solvents (e.g., Dichloromethane, THF): These are generally good choices as they can help to solvate the charged intermediates in the reaction without interfering with the nucleophile.[5]
-
Non-polar Solvents (e.g., Toluene, Heptane): These may require higher temperatures to achieve sufficient reaction rates.
-
Protic Solvents: Protic solvents like alcohols are generally avoided as they can react with the acid chloride.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | Insufficient Temperature: The activation energy barrier due to steric hindrance is not being overcome. Catalyst Inactivity: The chosen catalyst may be unsuitable or used in insufficient quantity. Poor Reagent Quality: Moisture can hydrolyze the acid chloride.[13] | Stepwise Temperature Increase: Gradually increase the temperature from 0 °C to room temperature, and then to 40-50 °C, monitoring at each stage.[5] Catalyst Screening: If uncatalyzed, introduce a nucleophilic catalyst like DMAP or 1-methylimidazole.[7] Ensure all reagents and solvents are anhydrous. |
| Formation of Multiple Byproducts | Temperature Too High: This is the most common cause, leading to decarbonylation, elimination, or rearrangement.[3] | Reduce Reaction Temperature: If the reaction proceeds but is "messy," lower the temperature significantly. The use of a more potent catalyst may allow for a reduction in temperature.[7] |
| Reaction Stalls After Initial Conversion | Catalyst Poisoning: The product or a byproduct may be complexing with and deactivating the catalyst. Reversible Reaction: The reverse reaction may become significant at a certain product concentration. | Add More Catalyst: In some cases, a second addition of the catalyst can restart the reaction. Remove Byproducts: If possible (e.g., through a Dean-Stark trap for water), removing byproducts can drive the equilibrium forward. |
Experimental Protocols & Workflows
Protocol 1: General Procedure for Temperature Optimization Screening
This protocol provides a systematic approach to identifying the optimal reaction temperature for the acylation of a sterically hindered alcohol (R-OH) with a sterically hindered acid chloride (R'-COCl).
Reaction Setup:
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the hindered alcohol (1.0 eq.) and a nucleophilic catalyst such as DMAP (0.1 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane).
-
Add a non-nucleophilic base like triethylamine or pyridine (1.5 eq.) to scavenge the HCl byproduct.[14][15]
Temperature Screening:
-
Run 1 (0 °C): Cool the stirred solution to 0 °C using an ice-water bath. Slowly add the hindered acid chloride (1.1 eq.) dropwise. Monitor the reaction progress every 30-60 minutes by quenching a small aliquot with methanol and analyzing via TLC or LC-MS.
-
Run 2 (Room Temperature, ~25 °C): If the reaction is very slow or does not proceed at 0 °C, set up an identical reaction and allow it to stir at room temperature. Monitor as described above.
-
Run 3 (Elevated Temperature, 40-50 °C): If the reaction remains sluggish at room temperature, set up a third identical reaction and gently heat it using a controlled temperature oil bath. Monitor closely for both product formation and the appearance of new spots on the TLC, which could indicate byproducts.
Analysis: Compare the conversion, yield, and purity from each run to determine the optimal temperature that provides a reasonable reaction rate with minimal byproduct formation.
Visualizing the Temperature-Reactivity Relationship
The following diagram illustrates the logical workflow for optimizing reaction temperature.
Caption: Workflow for Temperature Optimization Screening.
The Role of the Catalyst: A Mechanistic View
A nucleophilic catalyst like DMAP dramatically alters the reaction pathway, making acylation possible at lower temperatures.
Caption: Comparison of Uncatalyzed vs. DMAP-Catalyzed Acylation.
References
- The Divergent Reactivity of Acid Chlorides Under Transition Metal Catalysis - PMC. (2024, November 6).
- 21.4: Chemistry of Acid Halides. (2024, March 17). LibreTexts.
- Ester synthesis by acyl
- Practical and Efficient Acylation and Tosylation of Sterically Hindered Alcohols Catalyzed with 1-Methylimidazole. Chemical Research in Chinese Universities.
- Technical Support Center: Optimizing Reaction Temperature for Oleoyl Chloride Acyl
- Synthesis and Reactions of Acid Chlorides. Organic Chemistry Tutor.
- Practical and Efficient Acylation and Tosylation of Sterically Hindered Alcohols Catalyzed with 1-Methylimidazole | Request PDF.
- 21.4 Chemistry of Acid Halides. (2023, September 20). OpenStax.
- (PDF) Steric Hindrance Effect in High-Temperature Reactions.
- Reactions of Acid Chlorides (ROCl) with Nucleophiles. (2020, February 21). Chemistry Steps.
- The Divergent Reactivity of Acid Chlorides Under Transition Metal Catalysis. (2024, November 19).
- The DMAP-Catalyzed Acylation of Alcohol -- A Mechanistic Study. UTRGV ScholarWorks.
- Widely Useful DMAP-Catalyzed Esterification under Auxiliary Base- and Solvent-Free Conditions. (2007, November 6). Journal of the American Chemical Society.
- Temperature and steric hindrance-regulated selective synthesis of ketamine derivatives and 2-aryl-cycloketone-1-carboxamides via nucleophilic substitution and Favorskii rearrangement. Organic & Biomolecular Chemistry.
- Importance of temperature control in Friedel-Crafts acylation of 2-Methoxynaphthalene. Benchchem.
- The effect of different solvent and temperature on the reaction.
- A Level Chemistry Revision Notes - Acyl Chlorides. (2025, June 23). Save My Exams.
- Effect of Solvent Properties on the Critical Solution Temperature of Thermoresponsive Polymers. (2024, July 15). MDPI.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 21.4 Chemistry of Acid Halides - Organic Chemistry | OpenStax [openstax.org]
- 3. The Divergent Reactivity of Acid Chlorides Under Transition Metal Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
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- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Effect of Solvent Properties on the Critical Solution Temperature of Thermoresponsive Polymers [mdpi.com]
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- 15. savemyexams.com [savemyexams.com]
Removing unreacted starting materials from cyclopropanecarboxylic acid crude
Introduction: The Purity Paradox
Cyclopropanecarboxylic acid (CPCA) is a deceptive molecule. While structurally simple (C₄H₆O₂), its purification is often complicated by the lipophilicity of the cyclopropyl ring and the persistent nature of its synthetic precursors—most notably cyclopropanecarbonitrile (from hydrolysis routes) or cyclopropyl methyl ketone (from haloform oxidation).
This guide does not offer generic advice. It provides a self-validating workflow to remove neutral unreacted starting materials from your crude CPCA.
Part 1: Diagnostic & Strategy
Before initiating purification, identify your dominant impurity profile.
| Parameter | Pure CPCA | Impurity: Cyclopropanecarbonitrile | Impurity: Cyclopropyl Methyl Ketone |
| Boiling Point (atm) | 182–184 °C | ~135 °C | ~112 °C |
| pKa | 4.83 | Neutral (Non-ionizable) | Neutral (Non-ionizable) |
| Solubility (Water) | Soluble (can be salted out) | Immiscible | Slightly soluble |
| Odor | Rancid butter / Valeric acid | Sweet, ethereal, almond-like | Sweet, acetone-like |
The Strategic Pivot:
-
If purity is <90%: Use Method A (Chemical Separation) . Distillation alone may cause co-distillation or foaming if substantial solvents/impurities remain.
-
If purity is >95%: Use Method B (Vacuum Distillation) for final polishing.
Method A: The pH-Swing Extraction (Chemical Chisel)
Best for: Removing large amounts of neutral starting materials (nitriles, ketones, esters).
This protocol relies on the acidity of CPCA (
Reagents Required[2][3][4][5][6][7][8][9]
-
Base: 10% NaOH or KOH solution.
-
Acid: Concentrated HCl (37%) or H₂SO₄.
-
Solvent: Dichloromethane (DCM) or Diethyl Ether (Et₂O).
-
Brine: Saturated NaCl solution.
Step-by-Step Protocol
1. Basification (The Trap)
-
Dissolve crude CPCA in a minimum volume of water.
-
Critical Step: Slowly add 10% NaOH while monitoring with a pH meter or wide-range paper.
-
Target: pH 12–13.
-
Why? You must exceed the
by at least 2-3 units to ensure 99.9% ionization. CPCA is a weaker acid than acetic; insufficient base will leave protonated acid that partitions into the organic layer, leading to yield loss.
-
2. The Organic Wash (The Purge)
-
Wash the basic aqueous phase with 2 volumes of DCM.
-
Shake vigorously and separate.
-
Validation: The CPCA is currently trapped in the aqueous (top or bottom depending on solvent) layer as sodium cyclopropanecarboxylate. The organic layer contains your unreacted nitrile/ketone.
-
Repeat: Perform this wash 2x. Discard the organic layers only after verifying they contain no product (spot on TLC).
3. Acidification & Recovery (The Release)
-
Cool the aqueous layer to 0–5 °C (ice bath).
-
Add concentrated HCl dropwise until pH < 1.
-
Visual Cue: The solution will become cloudy as the free acid oils out.
-
-
Salting Out: Add solid NaCl to the aqueous mixture until saturated.
-
Expert Insight: The cyclopropyl ring makes CPCA moderately lipophilic, but it still has significant water solubility.[1] Saturating the water with salt (Salting Out) destroys the hydration sphere, forcing the CPCA into the organic phase during the next extraction.
-
4. Final Extraction
-
Extract the acidified aqueous slurry with DCM (3 x 50 mL).
-
Combine organic extracts, dry over MgSO₄, filter, and concentrate via rotary evaporation.
Workflow Visualization
Caption: Logic flow for pH-swing purification. Note the critical "Salting Out" step in the acidification phase.
Method B: Fractional Vacuum Distillation (The Thermal Hammer)
Best for: Final polishing or removing trace solvents.
CPCA has a boiling point of 182 °C at atmospheric pressure. Heating to this temperature risks decarboxylation or ring opening (though the cyclopropyl ring is surprisingly robust). Vacuum distillation is mandatory.
Equipment Setup
-
Short-path distillation head or Vigreux column (for higher resolution).
-
Vacuum pump capable of < 10 mmHg.
-
Oil bath with temperature control.[2]
Operational Parameters
| Pressure (mmHg) | Estimated Boiling Point (°C) |
| 760 (Atm) | 182–184 |
| 20 | ~94–95 |
| 10 | ~80–82 |
Protocol
-
Degassing: Stir the crude oil under weak vacuum for 10 minutes at room temperature to remove volatile solvents (DCM/Ether) that might cause "bumping."
-
Ramping: Slowly increase oil bath temperature.
-
Fractions:
-
Fore-run: Collect everything distilling below the steady plateau. This usually contains water or low-boiling nitriles.
-
Main Fraction: Collect the stable fraction (e.g., 94–95 °C at 20 mmHg).
-
-
Safety Check: Do not distill to dryness. Leave a small residue to prevent overheating of potential peroxides or polymers.
Troubleshooting & FAQ
Q: My recovery yield is low (<50%) after extraction. Where is my product? A: It is likely still in the aqueous layer.
-
Check pH: Did you acidify to pH < 1? If the pH is 3 or 4, a significant portion of CPCA remains ionized.
-
Salt Effect: Did you add NaCl? CPCA is small and polar. Without salting out, it prefers water over DCM. Add solid NaCl until it stops dissolving, then re-extract.
Q: The product has a yellow/brown tint. Is it degraded? A: Pure CPCA is colorless. Color usually indicates trace polymerization or oxidation products.
-
Fix: Perform a vacuum distillation (Method B). If the color persists, treat the DCM solution with activated charcoal, filter through Celite, and re-concentrate.
Q: I smell almonds/cyanide. Is this dangerous? A: This indicates the presence of cyclopropanecarbonitrile or its precursors.
-
Immediate Action: Work in a fume hood. These nitriles are toxic. Return to Method A (Acid-Base Extraction). The nitrile is neutral and will be removed in the organic wash.
Q: Can I use crystallization? A: CPCA melts at ~17 °C. Unless you have a chilled crystallization setup (below 0 °C), crystallization is impractical. Distillation is the standard industry method for purification.
References
-
Physical Properties of Cyclopropanecarboxylic Acid. PubChem Database. National Center for Biotechnology Information. CID 10456. Link
-
Synthesis of Cyclopropanecarboxylic Acid (Hydrolysis Route). McCloskey, C. M.; Coleman, G. H.[3] Organic Syntheses, Coll.[4][5][2][3] Vol. 3, p. 221 (1955); Vol. 24, p. 36 (1944). Link
-
Cyclopropanecarboxylic Acid Specifications. Sigma-Aldrich Product Sheet. CAS 1759-53-1.[6][1][3][7][8] Link
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. EP0879813A1 - Process of preparation of cyclopropane carboxylic acids - Google Patents [patents.google.com]
- 3. Cyclopropane carboxylic acid - Wikipedia [en.wikipedia.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Cyclopropanecarboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 7. Cyclopropanecarboxylic acid (CAS 1759-53-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 8. chemwhat.com [chemwhat.com]
Validation & Comparative
A Comparative Guide to the ¹H NMR Interpretation of 1-(2-Methylphenyl)cyclopropanecarboxylic Acid
This guide provides an in-depth analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of 1-(2-Methylphenyl)cyclopropanecarboxylic acid. Designed for researchers and professionals in drug development and chemical sciences, this document moves beyond a simple spectral assignment. It establishes a framework for structural elucidation by comparing the target molecule's spectral features with those of structurally related alternatives. The causality behind chemical shifts and coupling patterns is explained, grounding the interpretation in fundamental principles of NMR theory.
Principle of Investigation: Deconstruction and Prediction
-
The Carboxylic Acid Group (-COOH)
-
The 2-Methylphenyl (o-tolyl) Group
-
The 1,1-Disubstituted Cyclopropane Ring
By understanding the characteristic signals from these fragments, a highly accurate theoretical spectrum can be constructed. This serves as a powerful tool for any researcher who synthesizes this molecule, allowing for rapid confirmation of its identity.
Caption: Structure of this compound with proton environments labeled.
Detailed ¹H NMR Spectral Interpretation (Predicted)
| Proton Label | Assignment | Predicted δ (ppm) | Integration | Predicted Multiplicity | Rationale & Key Insights |
| A | -COOH | 10.0 - 12.0 | 1H | Broad Singlet (br s) | The acidic proton is highly deshielded due to the electronegativity of the adjacent oxygen atoms and resonance. It typically appears as a broad signal that disappears upon D₂O exchange[1]. |
| B | Ar-CH₃ | ~ 2.3 | 3H | Singlet (s) | This is a classic benzylic methyl group. Its chemical shift is downfield from typical alkyl protons due to the influence of the aromatic ring[2]. It is a singlet as there are no adjacent protons. |
| C, D, E, F | Aromatic Protons | 7.0 - 7.4 | 4H | Complex Multiplet (m) | These four protons on the ortho-substituted ring are chemically non-equivalent and will couple with each other. Ortho- (³J ≈ 7-9 Hz) and meta- (⁴J ≈ 2-3 Hz) coupling will result in a complex, overlapping multiplet pattern that is difficult to resolve with first-order analysis[3][4]. |
| G, G', H, H' | Cyclopropyl -CH₂ - | 0.8 - 1.8 | 4H | Complex Multiplets (m) | Protons on a cyclopropane ring are highly shielded due to the ring's unique magnetic anisotropy, causing a characteristic upfield shift[5]. The four protons constitute two diastereotopic sets. They will exhibit complex splitting due to geminal (²J), cis-vicinal (³J), and trans-vicinal (³J) coupling. Typically, J_cis > J_trans in cyclopropanes[6][7]. |
Comparative Analysis: Distinguishing from Structural Alternatives
The true power of NMR lies in its ability to differentiate between isomers and related structures. Below, we compare the predicted spectrum of our target molecule with two plausible alternatives.
Alternative 1: 2-(2-Methylphenyl)acetic Acid
This alternative lacks the cyclopropane ring. The absence of this key feature dramatically alters the ¹H NMR spectrum.
-
Key Differentiator: The most significant change would be the disappearance of the highly shielded signals between 0.8-1.8 ppm.
-
New Signal: A sharp singlet corresponding to the -CH₂ -COOH protons would appear around 3.6 ppm . This signal replaces the complex cyclopropyl multiplets.
-
Aromatic Region: The aromatic and methyl signals would remain largely similar to the target molecule.
Alternative 2: 1-Phenylcyclopropanecarboxylic Acid
This alternative removes the methyl group from the phenyl ring.
-
Key Differentiator: The singlet at ~2.3 ppm corresponding to the benzylic methyl group would be absent.
-
Aromatic Region: The aromatic region would simplify. Instead of a complex 4H multiplet typical of an ortho-disubstituted ring, the spectrum would show signals corresponding to 5 protons on a monosubstituted benzene ring, often appearing as two multiplets centered around 7.2-7.4 ppm[8].
-
Cyclopropyl Region: The upfield cyclopropyl signals would remain, confirming the presence of the ring.
| Compound | Unique Feature 1 (δ ppm) | Unique Feature 2 (δ ppm) | Unique Feature 3 (δ ppm) |
| This compound | 0.8 - 1.8 (4H, m) | ~2.3 (3H, s) | 7.0 - 7.4 (4H, m) |
| 2-(2-Methylphenyl)acetic Acid | Absent | ~2.3 (3H, s) | ~3.6 (2H, s) |
| 1-Phenylcyclopropanecarboxylic Acid | 0.8 - 1.8 (4H, m) | Absent | 7.2 - 7.4 (5H, m) |
Experimental Protocol: ¹H NMR Sample Preparation
To ensure high-quality, reproducible data, adherence to a standardized sample preparation protocol is critical.
Materials:
-
This compound (5-10 mg)
-
Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)
-
NMR tube (5 mm, high precision)
-
Pipettes and vial
-
Tetramethylsilane (TMS) as an internal standard (if not already in the solvent)
Procedure:
-
Weighing: Accurately weigh approximately 5-10 mg of the solid sample into a clean, dry vial.
-
Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent (e.g., CDCl₃) to the vial. The solvent should contain 0.03% TMS as an internal reference (δ = 0.00 ppm).
-
Mixing: Gently swirl or vortex the vial until the sample is completely dissolved. If the sample has poor solubility, DMSO-d₆ can be used as an alternative solvent, though this will shift the residual solvent peak.
-
Transfer: Using a clean pipette, transfer the solution into the NMR tube. Ensure the liquid height is sufficient for the instrument's detector (typically ~4-5 cm).
-
Filtering (Optional): If the solution is not perfectly clear, filter it through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to remove any particulate matter.
-
Capping and Cleaning: Cap the NMR tube securely. Wipe the outside of the tube with a lint-free tissue (e.g., Kimwipe) moistened with isopropanol or acetone to remove any fingerprints or dust.
-
Analysis: The sample is now ready for insertion into the NMR spectrometer.
Caption: Standardized workflow for NMR analysis from sample preparation to data interpretation.
Conclusion
The ¹H NMR spectrum of this compound is highly characteristic. The definitive identification of this molecule relies on the simultaneous observation of three key features:
-
A broad singlet for the carboxylic acid proton in the far downfield region (10-12 ppm).
-
A singlet for the benzylic methyl group around 2.3 ppm and a complex 4H multiplet in the aromatic region (7.0-7.4 ppm).
-
A set of complex multiplets for the four cyclopropyl protons in the highly shielded upfield region (0.8-1.8 ppm).
The absence or modification of any of these signature regions, as demonstrated in the comparative analysis, would strongly indicate the presence of a different structural isomer or related compound. This guide provides a robust framework for the unambiguous structural verification of this compound.
References
-
Chemistry LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]
-
Baranac-Stojanović, M., & Stojanović, M. (2013). ¹H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. The Journal of Organic Chemistry, 78(4), 1504–1507. [Link]
-
PubChem. (n.d.). 1-Phenylcyclopropanecarboxylic acid. National Center for Biotechnology Information. Retrieved February 26, 2026, from [Link]
-
PubChem. (n.d.). o-Tolylacetic acid. National Center for Biotechnology Information. Retrieved February 26, 2026, from [Link]
-
Reich, H. J. (n.d.). Structure Determination Using Spectroscopic Methods. University of Wisconsin. Retrieved February 26, 2026, from [Link]
-
Bothner-By, A. A., & Naar-Colin, C. (1963). PROTON COUPLING CONSTANTS IN SUBSTITUTED CYCLOPROPANES. Canadian Journal of Chemistry, 41(3), 683-689. [Link]
-
Reich, H. J. (n.d.). 5.3 Spin-Spin Splitting: J-Coupling. University of Wisconsin. Retrieved February 26, 2026, from [Link]
-
FooDB. (2011, September 21). Showing Compound 3-Methylphenylacetic acid (FDB022916). [Link]
-
ACD/Labs. (n.d.). NMR Prediction. Retrieved February 26, 2026, from [Link]
-
University of Puget Sound. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]
-
Crecely, R. W., et al. (1969). CORRELATIONS OF PROTON COUPLING CONSTANTS IN THE CYCLOPROPANE RING WITH ELECTRONEGATIVITY: CONSIDERATION OF THE PROTON RESONANCE SPECTRUM OF CYCLOPROPYLLITHIUM. Journal of the American Chemical Society. [Link]
- Google Patents. (n.d.).
-
nmrshiftdb2. (2025, September 7). open nmr database on the web. [Link]
-
ResearchGate. (n.d.). 1 H NMR spectra of capsule I in toluene-d 8 (1.25 mM) at (a) 298 K and.... [Link]
-
Gate Chemistry. (2020, November 12). Coupling Constant in Cyclopropanes and Alkenes [Video]. YouTube. [Link]
-
The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information for: Mechanism of Intramolecular Transformations of Nickel Phosphanido Hydride Complexes. [Link]
-
NIST. (n.d.). cis-1-Phenylcyclopropane-2-carboxylic acid. NIST Chemistry WebBook. [Link]
-
PubChem. (n.d.). 2-Methoxyphenylacetic acid. National Center for Biotechnology Information. [Link]
-
Mestrelab Research. (2025, May 27). Download NMR Predict. [Link]
-
Journal of Chemical Sciences. (n.d.). Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. [Link]
-
NMRium. (n.d.). The next-generation NMR software. [Link]
-
ChemAxon. (n.d.). NMR Predictor. [Link]
Sources
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GC-MS fragmentation patterns of 1-(2-Methylphenyl)cyclopropanecarboxylic acid
This guide details the GC-MS fragmentation behavior of 1-(2-Methylphenyl)cyclopropanecarboxylic acid , focusing on its differentiation from structural isomers and the mechanistic underpinnings of its mass spectrum.
Note on Methodology: As free carboxylic acids often exhibit poor peak shape and thermal instability in GC-MS, this guide primarily analyzes the Methyl Ester derivative (Methyl 1-(2-methylphenyl)cyclopropanecarboxylate) , the standard form for analytical characterization.
Executive Summary
-
Target Compound: this compound (as Methyl Ester).[1]
-
Molecular Weight: 190.24 g/mol (Methyl Ester); 176.21 g/mol (Free Acid).[1]
-
Key Differentiator: The "Ortho Effect" .[1] The presence of the methyl group at the ortho position (C2) of the phenyl ring facilitates a specific hydrogen transfer rearrangement not possible in meta or para isomers.
-
Diagnostic Ion: A prominent peak at
158 ( ), corresponding to the loss of methanol via the ortho-effect, distinguishes this isomer from the 3- and 4-methyl variants.
Experimental Protocol
To ensure reproducible fragmentation patterns, the following protocol is recommended.
Sample Preparation (Derivatization)
Direct injection of the free acid is discouraged due to hydrogen bonding leading to peak tailing.[1]
-
Reagent: 14% Boron Trifluoride (
) in Methanol or Trimethylsilyldiazomethane (TMS-DAM). -
Procedure: Dissolve 5 mg sample in 1 mL methanol. Add 1 mL reagent.[1] Heat at 60°C for 15 mins. Extract into hexane.
-
Result: Quantitative conversion to Methyl 1-(2-methylphenyl)cyclopropanecarboxylate .
GC-MS Parameters
| Parameter | Setting | Rationale |
| Inlet Temp | 250°C | Ensures rapid volatilization without thermal degradation.[1] |
| Column | DB-5MS or Equivalent | Low-bleed phase essential for trace analysis.[1] |
| Carrier Gas | Helium, 1.0 mL/min | Standard flow for optimal separation efficiency.[1] |
| Ionization | Electron Impact (EI), 70 eV | Standard energy for library matching (NIST/Wiley).[1] |
| Source Temp | 230°C | Prevents condensation of high-boiling aromatics.[1] |
| Scan Range | Captures molecular ion and low-mass aromatic fragments.[1] |
Fragmentation Analysis & Mechanisms
The fragmentation of the methyl ester (
Pathway A: The Ortho Effect (Diagnostic)
-
Mechanism: A 1,5-Sigmatropic Hydrogen shift occurs from the ortho-methyl group to the carbonyl oxygen of the ester. This is followed by the elimination of a neutral methanol molecule (
, 32 Da). -
Result: Formation of a stable ketene or cyclic indanone-like radical cation at
158 .[1] -
Specificity: This pathway is blocked in 1-(3-methylphenyl) and 1-(4-methylphenyl) isomers due to the distance of the methyl group.
Pathway B: Standard Ester Cleavage[1]
-
-Cleavage: Loss of the methoxy group (
, 31 Da) yields the acylium ion at 159 . -
Loss of Carbomethoxy: Loss of the entire ester group (
, 59 Da) yields the 1-(2-methylphenyl)cyclopropyl cation at 131 .
Pathway C: Cyclopropane Ring Opening[1]
-
Mechanism: The strain of the cyclopropane ring leads to homolytic cleavage, often accompanied by hydrogen shifts.
-
Result: Isomerization to alkene structures and subsequent loss of ethylene (
) or methyl radicals, contributing to lower mass ions like 115 (Indenyl cation) and 91 (Tropylium).[1]
Visualization of Fragmentation Pathways
The following diagram illustrates the competing fragmentation pathways, highlighting the unique ortho-effect.
Figure 1: Mechanistic fragmentation pathways of this compound methyl ester. The red node indicates the diagnostic ion specific to the ortho-isomer.
Comparative Data: Isomer Differentiation
The following table contrasts the expected relative abundances (RA) of key ions across the three positional isomers.
| Ion ( | Identity | 2-Methyl (Ortho) | 3-Methyl (Meta) | 4-Methyl (Para) |
| 190 | Molecular Ion | Moderate | Moderate | Moderate |
| 159 | High | High | High | |
| 158 | High (Diagnostic) | Absent/Very Low | Absent/Very Low | |
| 131 | High | High | High | |
| 115 | Indenyl Cation | Moderate | Low | Low |
| 91 | Tropylium | High | High | High |
Interpretation:
-
2-Methyl: Look for the "pair" of peaks at 158/159.[1] The 158 peak is often nearly as intense as the 159 peak due to the favorable 6-membered transition state of the ortho-elimination.
-
3/4-Methyl: These spectra will be dominated by 159 and 131.[1] The 158 peak will be negligible as the H-transfer is geometrically impossible.
References
-
McLafferty, F. W., & Tureček, F. (1993).[1] Interpretation of Mass Spectra (4th ed.).[1] University Science Books. (Foundational text on Ortho Effect mechanisms).
-
NIST Mass Spectrometry Data Center. (2023).[1] Mass Spectrum of Cyclopropanecarboxylic acid, 1-phenyl-, methyl ester. National Institute of Standards and Technology.
-
Gross, J. H. (2017).[1] Mass Spectrometry: A Textbook. Springer.[1] (Detailed discussion on aromatic ester fragmentation).
-
Vulfson, S. G., et al. (1990).[1] Electron impact induced fragmentation of some 1-substituted trans-2-phenylcyclopropane compounds. Organic Mass Spectrometry.
Sources
Reference Standards for 1-(2-Methylphenyl)cyclopropanecarboxylic Acid: A Comparative Technical Guide
Executive Summary
In the synthesis of cyclopropane-containing pharmacophores—common in NK-1 receptor antagonists and orexin receptor antagonists—1-(2-Methylphenyl)cyclopropanecarboxylic acid (CAS: 886366-10-5 ) serves as a critical building block and a potential process-related impurity.
The accurate quantification of this moiety requires a reference standard that matches the regulatory phase of your project. This guide objectively compares Primary Reference Standards , Secondary Standards , and Reagent Grade materials , providing experimental protocols to validate their suitability for GMP and R&D applications.
Technical Context & Compound Profile
The ortho-substitution on the phenyl ring of this compound introduces steric hindrance distinct from its para-isomer (CAS 83846-66-6). This structural nuance impacts chromatographic retention and UV absorption, making the selection of a characterized standard vital for preventing isomer misidentification.
| Property | Specification |
| Chemical Name | This compound |
| CAS Number | 886366-10-5 |
| Molecular Formula | C₁₁H₁₂O₂ |
| Molecular Weight | 176.21 g/mol |
| Critical Impurity | 1-(4-Methylphenyl)cyclopropanecarboxylic acid (Regioisomer) |
Comparative Analysis of Reference Standard Alternatives
Selecting the wrong grade of standard can lead to OOS (Out of Specification) results or regulatory hold-ups. The following table contrasts the three primary options available to analysts.
Table 1: Performance Matrix of Reference Standard Types
| Feature | Primary Reference Standard (USP/EP/BP) | Secondary/Working Standard (Certified In-House) | Reagent Grade (Chemical Supplier) |
| Traceability | Absolute (Metrological traceability to SI units via compendial authority) | Derived (Traceable to a Primary Standard via validated comparison) | None/Limited (Batch-specific COA only; no metrological chain) |
| Uncertainty | Negligible/Defined (Used as 100.0% or exact assigned value) | Calculated (Includes uncertainty of Primary + Weighing + Dilution) | High/Unknown (Purity often " >95%" or " >98%" without specific assay) |
| Assay Method | Mass Balance (100% - Impurities - Water - Residual Solvents) | Direct comparison against Primary Standard (HPLC/GC) | Area % (Often overestimates purity by ignoring non-UV active impurities) |
| Intended Use | Dispute resolution, final product release, calibration of secondary stds. | Routine QC release, stability testing, in-process control. | Early-stage synthesis, structural confirmation (NMR), not for quantitative GMP. |
| Cost/Vial | $ (Low) |
Expert Insight: The "Reagent Grade" Trap
Why you cannot use Reagent Grade for GMP Release: Reagent suppliers often determine purity via HPLC Area % at a single wavelength (e.g., 254 nm).
-
Risk: This method ignores inorganic salts, water, and residual solvents (e.g., Toluene from synthesis) that are invisible to UV detection.
-
Consequence: A "99%" reagent might actually be 94% pure by Mass Balance. Using this to quantify an impurity will result in a 5% underestimation of the toxic impurity in your drug product.
Experimental Protocols: Qualification & Analysis
To qualify a Secondary Standard or validate a Reagent for internal use, you must establish its Potency (Assay) and Isomeric Purity .
Experiment A: Isomeric Separation (Critical Quality Attribute)
The ortho (2-methyl) and para (4-methyl) isomers have identical mass spectra (m/z 176.2) but distinct hydrodynamic volumes.
Objective: Validate that the standard is free from the para-isomer.
HPLC Protocol:
-
Column: C18 Phenyl-Hexyl (e.g., Phenomenex Luna Phenyl-Hexyl), 150 x 4.6 mm, 3 µm. Reason: The Phenyl-Hexyl phase offers superior selectivity for aromatic positional isomers compared to standard C18.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Gradient: 30% B to 60% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV @ 215 nm (Maximize carbonyl absorption) and 260 nm (Aromatic specificity).
-
Temperature: 30°C.
Acceptance Criteria:
-
Resolution (Rs): > 2.0 between ortho and para isomers.
-
Purity: The para-isomer impurity in the ortho-standard must be < 0.15%.
Experiment B: Structure Elucidation (Self-Validating Identity)
Before assigning potency, confirm the structure using 1H NMR .
Key Diagnostic Signals (CDCl₃, 400 MHz):
-
Cyclopropane Ring: Two multiplets at δ 1.2 – 1.7 ppm (4H). The splitting pattern confirms the rigid ring structure.
-
Ortho-Methyl Group: Singlet at δ 2.45 ppm (3H).
-
Differentiation: The para-methyl group typically appears slightly upfield around δ 2.35 ppm . This 0.1 ppm shift is the primary diagnostic for the correct isomer.
-
-
Aromatic Protons: Multiplet at δ 7.1 – 7.4 ppm (4H).
Decision Workflow: Selecting the Right Standard
The following diagram illustrates the decision logic for selecting and qualifying the appropriate standard based on the development phase.
Figure 1: Decision tree for selecting and qualifying reference standards in pharmaceutical analysis.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 98639, 1-(p-Tolyl)cyclopropanecarboxylic acid. (Note: Isomer comparison data derived from structural analogue analysis). Retrieved from .
-
McCloskey, C. M., & Coleman, G. H. (1944). Cyclopropanecarboxylic Acid. Organic Syntheses, 24, 36. (Foundational synthesis method for cyclopropanecarboxylic acids). Retrieved from .
-
European Pharmacopoeia Commission. General Text 5.12: Reference Standards. (Regulatory framework for Primary vs. Secondary standards). Retrieved from .
-
Accela ChemBio. Product Data: this compound (CAS 886366-10-5).[3] Retrieved from .
Sources
- 1. HPLC Determination of Cyclopropanecarboxylic Acid on Primesep B Column | SIELC Technologies [sielc.com]
- 2. acgpubs.org [acgpubs.org]
- 3. 1218654-25-1,3-(ethylamino)pyrrolidine-2,5-dione-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
Safety Operating Guide
1-(2-Methylphenyl)cyclopropanecarboxylic Acid: Proper Disposal Procedures
Executive Safety Summary
Immediate Action Required: Treat 1-(2-Methylphenyl)cyclopropanecarboxylic acid as a Corrosive Organic Acid . Although specific GHS data for this derivative (CAS 29765-40-0) is limited, the parent compound (cyclopropanecarboxylic acid) causes severe skin burns and eye damage (H314).[1]
-
Do Not: Dispose of down the drain.
-
Do Not: Mix with strong oxidizers (e.g., nitric acid, perchlorates) or strong bases in closed vessels due to exotherm risks.[1]
-
Primary Disposal Route: High-temperature incineration via a licensed hazardous waste contractor.
Chemical Profile & Hazard Analysis
As a Senior Application Scientist, I prioritize the "Precautionary Principle." While the specific Safety Data Sheet (SDS) for the o-tolyl derivative often lists "No GHS Classification" due to insufficient toxicity testing, the functional groups dictate our safety protocol.[1] The presence of a carboxylic acid on a strained cyclopropane ring necessitates handling this as a corrosive material.
| Property | Data / Characteristic | Operational Implication |
| Chemical Name | This compound | Labeling requirement for waste tags.[1] |
| CAS Number | 29765-40-0 | Use for waste manifesting. |
| Molecular Formula | C₁₁H₁₂O₂ | Organic waste stream compatible. |
| Physical State | Solid (Light Yellow/White) | Dust inhalation risk; requires particulate segregation. |
| Acidity (pKa) | ~4.4 (Predicted) | Weak acid; capable of mobilizing metals or reacting with bases. |
| Ring Strain | ~27.5 kcal/mol (Cyclopropane) | High energy content; preferred destruction via incineration. |
| Hazard Class | Default: Corrosive (H314) | PPE: Nitrile gloves, safety glasses, lab coat.[1] |
Technical Insight: The cyclopropane ring possesses significant angular strain (Baeyer strain). While kinetically stable under ambient conditions, thermal destruction (incineration) is the only method that guarantees complete mineralization of the strained ring and the aromatic system.[1]
Operational Disposal Protocols
This section details the step-by-step containment and disposal workflows. Choose the protocol matching the physical state of your waste.
Protocol A: Solid Waste (Pure Substance)
Applicable for: Expired shelf stocks, contaminated weighing boats, or solid reaction byproducts.[1]
-
Segregation: Do not mix with general trash or biohazardous waste.[2]
-
Primary Containment: Transfer the solid into a clear, sealable polyethylene bag or a wide-mouth high-density polyethylene (HDPE) jar.
-
Secondary Containment: If bagging, place the sealed bag into a secondary "Solid Chemical Waste" drum or box provided by your EHS department.
-
Labeling: Affix a hazardous waste tag immediately.
-
Constituents: "this compound" (99%+).
-
Hazard Checkbox: Mark "Corrosive" and "Toxic".
-
Protocol B: Liquid Waste (In Solution)
Applicable for: Reaction mixtures, mother liquors, or HPLC waste.[1]
Step 1: Solvent Compatibility Check Determine the primary solvent in your mixture. This dictates the waste stream.
-
Scenario B1: Organic Solvents (e.g., DCM, Ethyl Acetate, Methanol) [1]
-
Segregate: Pour into the "Organic Waste" carboy.
-
Halogen Rule: If the solvent is Dichloromethane (DCM) or Chloroform, use the Halogenated Waste container. If Ethyl Acetate/Hexanes, use Non-Halogenated .[1]
-
pH Check: If the concentration of the acid is high (>5%), check the pH of the waste stream.[3] If < pH 2, ensure the carboy is rated for corrosives (HDPE is standard; avoid metal cans).[1]
-
-
Scenario B2: Aqueous Solutions
-
Do NOT Drain Dispose: Even if diluted, the aromatic ring structure prevents this compound from meeting "readily biodegradable" criteria for municipal sewer systems.
-
Collection: Collect in an "Aqueous Acid Waste" container.
-
Neutralization (Optional/Site Specific): Only if permitted by your local EHS:
-
Slowly add the aqueous solution to a dilute Sodium Bicarbonate (
) solution. -
Wait for effervescence (
evolution) to cease. -
Check pH (Target 6–9).
-
Stop: Even after neutralization, the organic precipitate or soluble carboxylate must be collected as chemical waste, not flushed, due to the aromatic content.[1]
-
-
Regulatory Compliance (RCRA & EPA)
In the United States, adherence to the Resource Conservation and Recovery Act (RCRA) is mandatory.[1]
-
Waste Characterization: Since CAS 29765-40-0 is not explicitly "P-listed" or "U-listed" (unlike some specific pesticides or pharmaceuticals), it falls under Characteristic Waste if it exhibits specific properties:
-
Satellite Accumulation Areas (SAA):
Decision Logic & Workflow
The following diagram illustrates the decision-making process for disposing of this compound to ensure compliance and safety.
Figure 1: Waste stream segregation logic for this compound. Colors indicate decision points (Blue), waste states (Yellow), and final disposal streams (Grey).[1]
Emergency Procedures (Spill Response)
In the event of a spill outside the fume hood:
-
Evacuate: Move personnel from the immediate area.
-
PPE: Don double nitrile gloves, lab coat, and safety goggles.[1] If powder is airborne, use an N95 or P100 respirator.[1]
-
Containment:
-
Solids: Cover with wet paper towels to prevent dust generation, then scoop into a waste bag.[1]
-
Liquids: Use a spill pillow or inert absorbent (vermiculite/sand). Do not use paper towels for concentrated acid spills as they may degrade rapidly.
-
-
Decontamination: Wipe the surface with a dilute Sodium Bicarbonate solution to neutralize residues, followed by water.
References
-
Kishida Chemical Co., LTD. (2021).[1][8] Safety Data Sheet: 1-[(2-Methylphenyl)methyl]cyclopropane-1-carboxylic acid. Retrieved from [1]
-
Thermo Fisher Scientific. (2009).[9] Safety Data Sheet: Methyl cyclopropanecarboxylate. Retrieved from [1]
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261. Retrieved from [1]
-
American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. Retrieved from [1]
-
ChemicalBook. (2026).[10] this compound Properties and Safety. Retrieved from [1][10]
Sources
- 1. Waste Code [rcrainfo.epa.gov]
- 2. essex.ac.uk [essex.ac.uk]
- 3. canterbury.ac.nz [canterbury.ac.nz]
- 4. my.alfred.edu [my.alfred.edu]
- 5. pca.state.mn.us [pca.state.mn.us]
- 6. westliberty.edu [westliberty.edu]
- 7. vumc.org [vumc.org]
- 8. kishida.co.jp [kishida.co.jp]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
